4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
Description
The exact mass of the compound 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-10(14-6-5-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQARFFNSMGMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359189 | |
| Record name | 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14423-79-1 | |
| Record name | 4-Amino-N-(3-chloro-2-pyrazinyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14423-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(3-Chloropyrazinyl)-sulfanilamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Each step is detailed with in-depth procedural instructions, mechanistic insights, and a discussion of the critical process parameters. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of novel heterocyclic sulfonamides.
Introduction and Strategic Overview
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide belongs to the sulfonamide class of compounds, which are renowned for their diverse pharmacological activities. The strategic design of its synthesis hinges on the convergent coupling of two key building blocks: a substituted pyrazine ring and a functionalized benzenesulfonyl moiety. The overall synthetic approach is a three-step sequence:
-
Preparation of the Sulfonyl Chloride Intermediate: Synthesis of 4-acetamidobenzenesulfonyl chloride from acetanilide. This involves the protection of the aniline amino group as an acetamide, followed by chlorosulfonation.
-
Synthesis of the Aminopyrazine Intermediate: Preparation of 2-amino-3-chloropyrazine via nucleophilic aromatic substitution on 2,3-dichloropyrazine.
-
Coupling and Deprotection: The coupling of the two key intermediates followed by the deprotection of the acetamido group to yield the final target compound.
This guide will elaborate on each of these stages, providing not only the "how" but also the "why" behind the chosen methodologies.
Synthesis Pathway Visualization
The overall synthetic pathway is depicted in the following diagram:
Caption: Overall synthesis pathway.
Step-by-Step Synthesis Protocols and Mechanistic Insights
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
The initial step involves the preparation of the key electrophile, 4-acetamidobenzenesulfonyl chloride. This is achieved through the chlorosulfonation of acetanilide.
Rationale for Acetyl Protection: The synthesis commences with acetanilide rather than aniline to moderate the reactivity of the amino group. The strongly activating and basic amino group in aniline would otherwise lead to undesirable side reactions with the highly reactive chlorosulfonic acid, such as polysulfonation and salt formation. The acetyl protecting group sufficiently deactivates the ring to allow for selective monosulfonation at the para position and can be readily removed in the final step.
Reaction:
Acetanilide + Chlorosulfonic Acid → 4-Acetamidobenzenesulfonyl Chloride
Experimental Protocol:
-
In a fume hood, equip a dry three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Carefully charge the flask with chlorosulfonic acid (approximately 4 molar equivalents relative to acetanilide).
-
Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Slowly add dry acetanilide (1 equivalent) in small portions to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to 50-60 °C and maintain this temperature for 1-2 hours to ensure the completion of the reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product, 4-acetamidobenzenesulfonyl chloride, in a desiccator over phosphorus pentoxide.
Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The electrophile is generated from chlorosulfonic acid. The acetamido group is an ortho-, para-director, with the para-product being the major isomer due to reduced steric hindrance.
Step 2: Synthesis of 2-Amino-3-chloropyrazine
This step involves the regioselective amination of 2,3-dichloropyrazine.
Rationale for Regioselectivity: The pyrazine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms are activating the ring for such a reaction. The substitution of the first chlorine atom with an amino group will partially deactivate the ring towards further substitution. The position of the initial substitution is influenced by the electronic effects of the ring nitrogen atoms.
Reaction:
2,3-Dichloropyrazine + Ammonia → 2-Amino-3-chloropyrazine
Experimental Protocol:
-
In a sealed pressure vessel, place 2,3-dichloropyrazine (1 equivalent).
-
Add a solution of ammonia in a suitable solvent, such as ethanol or aqueous ammonia (a significant excess of ammonia is typically used).
-
Seal the vessel and heat the mixture to a temperature of 100-150 °C for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to afford 2-amino-3-chloropyrazine.
Mechanism: The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, specifically an addition-elimination pathway. The ammonia acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. This is followed by the elimination of the chloride ion to restore the aromaticity of the pyrazine ring.
Step 3: Coupling and Deprotection to Yield 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
This final stage involves the formation of the sulfonamide bond followed by the removal of the acetyl protecting group.
3.1. Coupling Reaction
Reaction:
4-Acetamidobenzenesulfonyl Chloride + 2-Amino-3-chloropyrazine → N-(4-(N-(3-chloropyrazin-2-yl)sulfamoyl)phenyl)acetamide
Experimental Protocol:
-
Dissolve 2-amino-3-chloropyrazine (1 equivalent) in a dry aprotic solvent such as pyridine or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
If not using pyridine as the solvent, add a base such as pyridine or triethylamine (at least 1 equivalent) to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1-1.2 equivalents) in the same solvent to the cooled mixture.
-
Allow the reaction to stir at room temperature overnight or until completion as monitored by TLC.
-
Upon completion, quench the reaction by adding water.
-
If the product precipitates, collect it by filtration. Otherwise, extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, N-(4-(N-(3-chloropyrazin-2-yl)sulfamoyl)phenyl)acetamide, can be purified by recrystallization or column chromatography.
Rationale for Acid Scavenger: The reaction generates hydrochloric acid (HCl), which can protonate the amino groups of the starting material and product, rendering them non-nucleophilic. A base, such as pyridine, is essential to neutralize the in-situ generated HCl and drive the reaction to completion[1].
3.2. Deprotection
Reaction:
N-(4-(N-(3-chloropyrazin-2-yl)sulfamoyl)phenyl)acetamide → 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
Experimental Protocol:
-
Suspend the N-(4-(N-(3-chloropyrazin-2-yl)sulfamoyl)phenyl)acetamide in a mixture of dilute hydrochloric acid (e.g., 2-6 M) and ethanol.
-
Heat the mixture at reflux for several hours, monitoring the progress of the hydrolysis by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the solution with a base, such as aqueous sodium hydroxide or sodium carbonate, until the product precipitates.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry it to obtain 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide. The product can be further purified by recrystallization.
Data Summary
| Step | Reactants | Product | Typical Yield (%) | Melting Point (°C) |
| 1 | Acetanilide, Chlorosulfonic Acid | 4-Acetamidobenzenesulfonyl Chloride | 80-90 | 147-149 |
| 2 | 2,3-Dichloropyrazine, Ammonia | 2-Amino-3-chloropyrazine | 60-70 | 169-171 |
| 3.1 | 4-Acetamidobenzenesulfonyl Chloride, 2-Amino-3-chloropyrazine | N-(4-(N-(3-chloropyrazin-2-yl)sulfamoyl)phenyl)acetamide | 70-85 | Not reported |
| 3.2 | N-(4-(N-(3-chloropyrazin-2-yl)sulfamoyl)phenyl)acetamide, HCl | 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | 85-95 | 161[2] |
Key Mechanistic Visualizations
Caption: SNAr mechanism for amination.
Conclusion
The synthesis of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide can be reliably achieved through a convergent, three-step pathway. This guide has provided detailed experimental protocols, mechanistic insights, and a strategic overview of the synthesis. The methodologies described herein are based on established and robust chemical transformations, offering a solid foundation for the laboratory-scale preparation of this and structurally related compounds. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and purity.
References
- Camerino, B., Palamidessi, G., & Pifferi, G. (1966). U.S. Patent No. 3,287,451. Washington, DC: U.S.
- Shruthi Keerthi, D., & Lingaiah, N. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(1).
- Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 5, p.3 (1925).
- Gao, H. (2016).
Sources
Unraveling the Functional Landscape of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide: An Inquiry into an Enigmatic Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast and intricate world of chemical biology and drug discovery, specific molecular scaffolds often emerge as privileged structures, demonstrating a propensity to interact with a diverse array of biological targets. The benzenesulfonamide moiety is a quintessential example, forming the cornerstone of a multitude of therapeutic agents with applications spanning from antimicrobials to anticancer and diuretic drugs. This guide focuses on a particular, yet sparsely documented, member of this family: 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide . Despite its availability as a research chemical and its intriguing structural features, a comprehensive public record of its specific mechanism of action, biological targets, and therapeutic potential remains elusive.
This document serves not as a definitive dossier on a well-characterized agent, but rather as a scientific exploration into its potential functionalities. By dissecting its structural components and drawing parallels with extensively studied analogous compounds, we aim to provide researchers with a foundational understanding and a strategic framework for investigating the mechanism of action of this enigmatic molecule. We will delve into the known biological activities of related pyrazinyl and benzenesulfonamide-containing compounds to construct a logical, evidence-based hypothesis regarding the potential pathways and targets of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide.
Part 1: Deconstructing the Molecule: A Structural and Physicochemical Analysis
At its core, 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is characterized by three key structural motifs: a para-aminobenzenesulfonamide group, a pyrazine ring, and a chlorine substituent on the pyrazine ring.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₄O₂S | Biosynth[1] |
| Molecular Weight | 284.72 g/mol | Biosynth[1] |
| CAS Number | 14423-79-1 | Biosynth[1] |
| Melting Point | 161 °C | Biosynth[1] |
The para-aminobenzenesulfonamide core is the classic pharmacophore of the sulfonamide class of antibiotics. The pyrazine ring, a diazine, is a common feature in various biologically active molecules, including pharmaceuticals and natural products. The chloro- substitution on the pyrazine ring can significantly influence the electronic properties and binding interactions of the molecule.
Part 2: The Uncharted Territory: The Absence of a Defined Mechanism of Action
A thorough investigation of scientific literature, patent databases, and chemical registries reveals a significant gap in our knowledge regarding the specific biological activity and mechanism of action of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide. The compound is commercially available, often categorized as a "versatile small molecule scaffold" or an "organic building block," suggesting its primary use to date has been in the realm of chemical synthesis and library generation for high-throughput screening.[1]
This lack of documented biological data necessitates a shift in our approach from reporting a known mechanism to postulating potential mechanisms based on the established activities of structurally related compounds. The following sections will, therefore, explore the well-documented mechanisms of analogous molecules to provide a rational basis for future investigations into 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide.
Part 3: Mechanistic Insights from Structurally Related Sulfonamides
The broader family of sulfonamides exhibits a remarkable diversity of biological activities. By examining these, we can infer potential avenues of investigation for the target molecule.
The Dihydropteroate Synthase (DHPS) Inhibition Pathway: The Antimicrobial Hypothesis
The archetypal mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. This pathway is essential for the production of nucleotides and certain amino acids.
Hypothetical Signaling Pathway: DHPS Inhibition
Caption: Hypothetical competitive inhibition of DHPS by 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide.
A structurally similar compound, 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide (sulfamethoxypyrazine or sulfalene), is a known antibacterial and antimalarial drug that functions through this pathway.[2] Given the shared para-aminobenzenesulfonamide scaffold, it is plausible that 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide could also exhibit antimicrobial properties by acting as a competitive inhibitor of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA).
Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant DHPS from a relevant bacterial species (e.g., Escherichia coli or Staphylococcus aureus) is purified. Prepare solutions of the substrates, para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
Inhibitor Preparation: Prepare a stock solution of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
Assay Reaction: In a microplate, combine the DHPS enzyme, DHPPP, and varying concentrations of the test compound. Initiate the reaction by adding PABA.
-
Detection: The reaction progress can be monitored by various methods, such as a colorimetric assay that detects the depletion of PABA or a coupled enzyme assay that measures the production of pyrophosphate.
-
Data Analysis: Determine the IC₅₀ value of the compound, which is the concentration required to inhibit 50% of the DHPS activity. A known DHPS inhibitor, such as sulfamethoxazole, should be used as a positive control.
Carbonic Anhydrase Inhibition: A Potential Role in Diuresis and Glaucoma Treatment
Benzenesulfonamides are also a well-established class of carbonic anhydrase (CA) inhibitors. These enzymes are involved in various physiological processes, including pH regulation, CO₂ transport, and fluid secretion. Inhibition of specific CA isoforms is the mechanism behind the diuretic effects of some sulfonamides and their use in treating glaucoma.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate Preparation: Use purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII). The standard substrate is 4-nitrophenyl acetate (NPA).
-
Inhibitor Preparation: Prepare a serial dilution of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide.
-
Assay Reaction: The assay measures the esterase activity of CA. The enzyme is pre-incubated with the inhibitor, and the reaction is started by adding the NPA substrate.
-
Detection: The hydrolysis of NPA to 4-nitrophenol is monitored spectrophotometrically at 400 nm.
-
Data Analysis: Calculate the IC₅₀ or Kᵢ values for the inhibition of each CA isoform. Acetazolamide is a commonly used positive control.
Kinase Inhibition: A Potential Avenue in Oncology
The benzenesulfonamide scaffold is also present in a number of kinase inhibitors used in cancer therapy. While less common than other kinase inhibitor chemotypes, the structural features of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide could potentially allow it to fit into the ATP-binding pocket of certain kinases.
Experimental Protocol: Kinase Inhibition Profiling
-
Assay Platform: Utilize a commercial kinase panel screening service (e.g., DiscoverX, Promega, Reaction Biology) that offers assays for a broad range of human kinases.
-
Inhibitor Concentration: Submit 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide for screening at one or two standard concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentrations. Any significant "hits" (kinases that are strongly inhibited) can then be selected for further dose-response studies to determine IC₅₀ values.
Part 4: Future Directions and Conclusion
The journey to elucidate the mechanism of action of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is just beginning. The lack of existing data presents a unique opportunity for novel discoveries. Based on the analysis of its structural relatives, the most promising initial avenues of investigation are its potential antimicrobial, carbonic anhydrase inhibitory, and kinase inhibitory activities.
A systematic screening approach, as outlined in the experimental protocols above, is the logical next step. Any confirmed biological activity should then be followed by more in-depth mechanistic studies, including cell-based assays, target validation, and potentially structural biology to understand the molecular interactions at the atomic level.
References
-
Bruni, B., Coran, S. A., Bartolucci, G., & Di Vaira, M. (2010). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2663. [Link]
-
PubChem. (n.d.). 4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the In Vitro Screening of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
This guide provides a comprehensive framework for the in vitro screening of the novel chemical entity, 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that follows the scientific method. We will progress from broad-spectrum primary screening to more defined secondary and mechanistic assays, grounded in the established pharmacology of the sulfonamide scaffold. Every proposed step is accompanied by detailed protocols, the scientific rationale behind experimental choices, and frameworks for data interpretation, ensuring a self-validating and robust screening cascade.
Compound Profile: 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
Before embarking on a screening campaign, a thorough understanding of the test article is paramount.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₄O₂S | |
| Molecular Weight | 284.72 g/mol | |
| CAS Number | 14423-79-1 | |
| Chemical Structure | A sulfonamide core linking a 4-aminobenzene moiety to a 3-chloropyrazine ring. | Inferred from name |
The sulfonamide functional group is a well-established pharmacophore, known for its antibacterial and carbonic anhydrase inhibitory activities. The presence of a pyrazine ring, a feature in some known bioactive molecules, further warrants a comprehensive screening approach.[1][2]
A Tiered Approach to In Vitro Screening
A hierarchical screening strategy is proposed to efficiently and cost-effectively evaluate the bioactivity of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide. This tiered approach begins with broad, high-throughput primary assays to identify potential areas of biological activity. Positive "hits" from these initial screens will then be subjected to more specific secondary and mechanistic assays to confirm activity, elucidate the mechanism of action, and determine potency.
Primary Screening Assays
The initial phase of screening is designed to cast a wide net, identifying potential biological activities of the test compound.
Whole-Cell Antibacterial Growth Inhibition Assay
Scientific Rationale: The sulfonamide moiety is a classic antibacterial pharmacophore that competitively inhibits dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in many bacteria.[3][4] This assay will determine if the compound possesses broad-spectrum or selective antibacterial activity.
Experimental Protocol:
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be selected.
-
Culture Preparation: Grow bacterial cultures to the mid-logarithmic phase in appropriate broth media (e.g., Luria-Bertani broth).
-
Compound Preparation: Prepare a stock solution of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions.
-
Assay Setup: In a 96-well microtiter plate, add 180 µL of the diluted bacterial culture to each well. Add 20 µL of the compound dilutions to the respective wells.[5] Include positive (a known antibiotic like sulfamethoxazole), negative (vehicle control, e.g., DMSO), and sterility (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the negative control. Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) |
| S. aureus | |
| E. coli | |
| Pseudomonas aeruginosa | |
| Bacillus subtilis |
Carbonic Anhydrase Inhibition Assay
Scientific Rationale: Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and CO₂ transport.[2][6] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and some cancers.[2]
Experimental Protocol:
-
Reagents:
-
Human or bovine erythrocyte Carbonic Anhydrase (e.g., CA II)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Acetazolamide as a positive control inhibitor
-
-
Compound Preparation: Prepare a stock solution and serial dilutions of the test compound in DMSO.
-
Assay Procedure:
-
In a 96-well plate, add 158 µL of assay buffer to each well.
-
Add 2 µL of the compound dilutions (or DMSO for control).
-
Add 20 µL of the CA working solution and pre-incubate for 10-15 minutes at room temperature to allow for enzyme-inhibitor binding.[7]
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.[7]
-
-
Data Acquisition: Immediately measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes.[7]
-
Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation:
| Compound | IC₅₀ (µM) against CA II |
| 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
| Acetazolamide (Positive Control) |
General Cytotoxicity Assay (MTT Assay)
Scientific Rationale: It is crucial to assess the general cytotoxicity of a compound early in the screening process to distinguish between selective bioactivity and non-specific toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Line: Use a common, robust cell line such as HeLa or HEK293.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation:
| Compound | IC₅₀ (µM) against HeLa cells |
| 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
| Doxorubicin (Positive Control) |
Secondary and Mechanistic Assays
Should the primary screens yield promising results, the following assays will provide deeper insights into the compound's mechanism of action and selectivity.
Dihydropteroate Synthase (DHPS) Inhibition Assay
Scientific Rationale: If the compound exhibits antibacterial activity, this assay will determine if it acts via the classical sulfonamide mechanism of inhibiting DHPS.[4] This is a target-based assay that directly measures the compound's effect on the purified enzyme.
Experimental Protocol:
-
Enzyme and Substrates: Use purified recombinant DHPS from the target bacterial species, along with its substrates, p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Coupled Enzyme System: A common method involves a coupled enzymatic reaction where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP⁺.[8]
-
Assay Procedure:
-
In a UV-transparent 96-well plate, combine DHPS, DHFR, PABA, DHPP, and NADPH in a suitable buffer.
-
Add serial dilutions of the test compound or a known DHPS inhibitor (e.g., sulfamethoxazole).
-
Initiate the reaction and monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time.[8]
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value for the inhibition of DHPS.
Data Presentation:
| Compound | IC₅₀ (µM) against S. aureus DHPS |
| 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
| Sulfamethoxazole (Positive Control) |
Carbonic Anhydrase Isoform Selectivity Profiling
Scientific Rationale: Humans have several CA isoforms with distinct physiological roles. A therapeutically useful CA inhibitor should ideally be selective for the target isoform to minimize off-target effects. This assay expands on the primary screen to determine the compound's inhibitory profile against a panel of key human CA isoforms (e.g., CA I, II, IV, IX, XII).
Experimental Protocol:
The protocol is identical to the primary carbonic anhydrase inhibition assay, but is performed in parallel using a panel of purified human CA isoforms.
Data Presentation:
| Compound | IC₅₀ (µM) CA I | IC₅₀ (µM) CA II | IC₅₀ (µM) CA IV | IC₅₀ (µM) CA IX | IC₅₀ (µM) CA XII |
| 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |||||
| Acetazolamide |
LDH Release Cytotoxicity Assay
Scientific Rationale: If the MTT assay indicates cytotoxicity, the LDH (lactate dehydrogenase) release assay can provide a complementary and more direct measure of cell membrane damage and cell death. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[9]
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, add the supernatant and the LDH assay reagent, which contains lactate, NAD⁺, and a tetrazolium salt. The released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD⁺ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent).[10] Calculate the percentage of cytotoxicity and determine the IC₅₀ value.
Data Presentation:
| Compound | IC₅₀ (µM) against HeLa cells (LDH Assay) |
| 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | |
| Doxorubicin (Positive Control) |
Data Interpretation and Hit Prioritization
The culmination of this screening cascade is the careful analysis and interpretation of the generated data. A desirable "hit" compound would exhibit potent and selective activity in the primary and secondary assays with minimal off-target effects. For instance, an ideal antibacterial candidate would have a low MIC against the target bacteria, a low IC₅₀ against DHPS, and a high IC₅₀ in the cytotoxicity assays, indicating a favorable therapeutic window. Similarly, a promising CA inhibitor would show potent inhibition of the target isoform with high selectivity over other isoforms.
The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function.[11] It is crucial to note that the IC₅₀ value can be influenced by assay conditions, such as substrate concentration.[12] Therefore, consistency in experimental protocols is paramount for generating reliable and comparable data.
Conclusion
This in-depth technical guide provides a robust and scientifically sound framework for the initial in vitro evaluation of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide. By employing a tiered screening approach, from broad primary assays to specific mechanistic studies, researchers can efficiently characterize the biological activity of this novel compound and make informed decisions regarding its potential for further drug development. The emphasis on detailed protocols, scientific rationale, and structured data presentation ensures the integrity and reproducibility of the screening process.
References
-
BBS OER Lab Manual. (n.d.). Protocol for Bacterial Cell Inhibition Assay. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (2024, November 26). Carbonic anhydrase. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytotoxicity Assays. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure and function of carbonic anhydrases. Retrieved January 25, 2026, from [Link]
-
GoodRx. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved January 25, 2026, from [Link]
-
Portland Press. (2016, July 12). Structure and function of carbonic anhydrases. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved January 25, 2026, from [Link]
-
ACS Publications. (2014, March 20). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy. Retrieved January 25, 2026, from [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved January 25, 2026, from [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved January 25, 2026, from [Link]
-
protocols.io. (2024, December 11). CytoTox 96® Non-Radioactive Cytotoxicity Assay. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A rapid assay for dihydropteroate synthase activity. Retrieved January 25, 2026, from [Link]
-
MDPI. (n.d.). A Microplate Growth Inhibition Assay for Screening Bacteriocins against Listeria monocytogenes to Differentiate Their Mode-of-Action. Retrieved January 25, 2026, from [Link]
-
ACS Publications. (2020, April 28). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. Retrieved January 25, 2026, from [Link]
-
ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Retrieved January 25, 2026, from [Link]
-
IC50's: An Approach to High-Throughput Drug Discovery. (n.d.). Retrieved January 25, 2026, from [Link]
-
AVESIS. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (2024, December 1). Sulfonamide (medicine). Retrieved January 25, 2026, from [Link]
-
ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Anyone familiar with LDH assay and MTT assay?. Retrieved January 25, 2026, from [Link]
-
MDPI. (2024, January 31). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Retrieved January 25, 2026, from [Link]
-
RCSB PDB. (n.d.). Molecule of the Month: Carbonic Anhydrase. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Retrieved January 25, 2026, from [Link]
-
iGEM. (n.d.). Growth inhibition assay. Retrieved January 25, 2026, from [Link]
-
SlidePlayer. (n.d.). Antibacterial sulfonamides. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Retrieved January 25, 2026, from [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 6. Structure and function of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Preliminary Toxicity Assessment of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Compound of Interest
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is a synthetic small molecule featuring a sulfonamide group linked to a chloropyrazine ring. Its chemical structure suggests potential biological activity, drawing parallels to known pharmacophores. Initial investigations have pointed towards its potential as an antitubercular agent, with a proposed mechanism involving the inhibition of the folate pathway, a common target for sulfonamide antimicrobials.[1] As with any novel chemical entity destined for further development, a thorough and scientifically rigorous preliminary toxicity assessment is paramount to characterize its safety profile and guide future research.
This technical guide provides a comprehensive framework for the initial toxicological evaluation of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide. It is designed to be a practical resource for researchers, offering a tiered, logic-driven approach to toxicity testing, from in silico and in vitro methodologies to foundational in vivo studies. The experimental designs detailed herein are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring data quality and regulatory relevance.[2]
Compound at a Glance:
| Property | Value | Source |
| IUPAC Name | 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | N/A |
| CAS Number | 14423-79-1 | [3][4] |
| Molecular Formula | C₁₀H₉ClN₄O₂S | [3][4] |
| Molecular Weight | 284.72 g/mol | [3][4] |
| Chemical Structure | [5] |
A Tiered Approach to Preliminary Toxicity Assessment
A systematic and tiered approach to toxicity testing is essential for efficiently characterizing the safety profile of a new chemical entity. This strategy begins with computational and in vitro methods to rapidly assess potential liabilities and progresses to more complex in vivo studies as needed. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Caption: A streamlined workflow of the MTT cytotoxicity assay.
In Vitro Genotoxicity Assessment
Genotoxicity testing is crucial to identify compounds that can cause genetic damage, a key event in carcinogenesis and heritable diseases. [6][7]A standard battery of in vitro tests is recommended.
1. Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. [8]It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.
Experimental Protocol: Ames Test
-
Strain Selection: Use a standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Exposure:
-
Plate Incorporation Method: Mix the test compound, bacterial culture, and S9 mix (if used) with molten top agar and pour it onto minimal glucose agar plates.
-
Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix before adding to the top agar.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a concentration-related increase in the number of revertant colonies over the background level.
2. In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in micronucleus frequency indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Line Selection: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).
-
Compound Exposure: Treat the cells with a range of concentrations of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide, with and without metabolic activation (S9).
-
Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one round of mitosis.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.
-
Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.
Tier 2: In Vivo Acute Toxicity Assessment
Should the in vitro data suggest a favorable profile (i.e., low cytotoxicity and no genotoxicity), a preliminary in vivo study is warranted to understand the compound's effects in a whole organism.
Acute Oral Toxicity Study (e.g., OECD TG 423: Acute Toxic Class Method)
The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals to estimate the acute oral toxicity of a substance. It allows for the classification of the substance into a specific toxicity category.
Experimental Protocol: OECD TG 423
-
Animal Model: Use a single sex of a standard rodent species (typically female rats).
-
Dosing:
-
Administer a single oral dose of the compound to a group of three animals.
-
The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
-
Observation:
-
Observe the animals closely for the first few hours after dosing and then daily for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Record body weights at regular intervals.
-
-
Endpoint:
-
The number of animals that die within the 14-day period determines the next step in the procedure (i.e., dosing another group at a lower or higher dose, or stopping the test).
-
-
Pathology:
-
At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Potential Mechanisms of Toxicity and Structure-Activity Relationships
The chemical structure of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide provides clues to its potential toxicological profile.
-
Sulfonamide Moiety: Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. [9][10][11]While this is the basis for their antimicrobial activity, high doses or prolonged exposure in humans can potentially interfere with folate metabolism, although humans primarily obtain folate from their diet. [10]Hypersensitivity reactions are also a known class effect of sulfonamides.
-
Pyrazine Ring: Pyrazine and its derivatives are found in a wide variety of food products and are generally considered to have low toxicity. [12]However, the introduction of a chlorine atom could potentially alter its metabolic profile and reactivity. The overall toxicity of pyrazine derivatives is generally low. [13][14]
Caption: Putative mechanisms of action and toxicity based on structural motifs.
Conclusion and Future Directions
This guide outlines a foundational strategy for the preliminary toxicity assessment of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide. The proposed tiered approach, incorporating in vitro and in vivo assays, will provide critical data to inform a preliminary risk assessment and guide subsequent, more specialized toxicological studies if warranted. A thorough understanding of the compound's safety profile at this early stage is indispensable for making informed decisions in the drug development process.
References
-
4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide - PMC - NIH. National Center for Biotechnology Information. [Link]
-
4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide | C10H9ClN4O2S | CID 9994066. PubChem. [Link]
-
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S. PubChem. [Link]
-
4-amino-N-(thiazol-2-yl)benzenesulfonamide, sodium salt | C9H9N3NaO2S2+. PubChem. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. National Center for Biotechnology Information. [Link]
-
Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development (OECD). [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. [Link]
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
-
Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. MDPI. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]
-
In vitro assays for developmental neurotoxicity. Organisation for Economic Co-operation and Development (OECD). [Link]
-
Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]
-
Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. MDPI. [Link]
-
High-throughput approaches for genotoxicity testing in drug development: recent advances. Taylor & Francis Online. [Link]
-
Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. [Link]
-
Updates to OECD in vitro and in chemico test guidelines. European Society of Toxicology In Vitro (ESTIV). [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
In Vitro Toxicology Models. Charles River. [Link]
-
The Chemistry of Pyrazine and Its Derivatives. VIII. Diketones Derived from the Monoacylation of 2-Methyl-6-(acylmethyl)pyrazines and the Diacylation of 2,6-Dimethylpyrazine1. ACS Publications. [Link]
-
Sulfonamide (medicine). Wikipedia. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
-
Current regulatory perspectives on genotoxicity testing for botanical drug product development in the U.S.A. PubMed. [Link]
-
OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. European Society of Toxicology In Vitro (ESTIV). [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Novel Schiff base ligand N-(6-chloropyrazin-2-yl)-4-{[(E)-(2- hydroxynaphthalen. IOSR Journal of Applied Chemistry. [Link]
-
Genetic Toxicology Studies. IITRI. [Link]
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]_of_Pyrazine_and_Its_Derivatives)
Sources
- 1. mdpi.com [mdpi.com]
- 2. oecd.org [oecd.org]
- 3. biosynth.com [biosynth.com]
- 4. 14423-79-1|4-Amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 5. 4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide | C10H9ClN4O2S | CID 9994066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Current regulatory perspectives on genotoxicity testing for botanical drug product development in the U.S.A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 12. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 13. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide in Cell-Based Assays
Introduction: Unveiling the Potential of a Novel Sulfonamide
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While specific literature on this exact molecule is emerging, its structural motifs—a benzenesulfonamide core linked to a substituted pyrazine ring—place it within a class of compounds with significant therapeutic potential. Structurally related molecules have demonstrated a range of biological activities, most notably as inhibitors of key enzymes involved in cellular metabolism and proliferation.
This guide provides a comprehensive overview of the hypothesized mechanisms of action for 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide and detailed protocols for its application in cell-based assays. Based on the activities of analogous compounds, we propose that this molecule may function as a dual inhibitor of carbonic anhydrase (CA) and dihydrofolate reductase (DHFR), suggesting its potential as an anticancer and antimicrobial agent. These application notes are designed for researchers in drug discovery and development, offering a scientifically grounded framework for investigating the biological effects of this compound.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of a compound is paramount for the design of robust and reproducible cell-based assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₄O₂S | Inferred from structure |
| Molecular Weight | 284.72 g/mol | Inferred from structure |
| Appearance | White to off-white powder | Typical for sulfonamides |
| Solubility | Soluble in DMSO; sparingly soluble in ethanol; poorly soluble in water. | General sulfonamide properties |
Stock Solution Preparation: A Critical First Step
The poor aqueous solubility of many sulfonamides necessitates the use of an organic solvent for the preparation of high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide.
Protocol for 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh 2.85 mg of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While DMSO is a stringent solvent, for long-term storage and use in sterile cell culture, filtering the stock solution through a 0.22 µm syringe filter is recommended.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.
Important Considerations for Cell-Based Assays:
-
Final DMSO Concentration: When diluting the stock solution in cell culture media for experiments, ensure the final concentration of DMSO does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity in many cell lines[1]. A vehicle control (media with the same final concentration of DMSO) must be included in all experiments.
-
Solubility in Media: Upon dilution in aqueous cell culture media, some precipitation of the compound may occur. It is crucial to visually inspect the final working solutions for any precipitates before adding them to the cells.
Hypothesized Mechanisms of Action and Corresponding Assays
The chemical structure of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide suggests two primary, and potentially synergistic, mechanisms of action: inhibition of carbonic anhydrases and inhibition of dihydrofolate reductase.
Carbonic Anhydrase (CA) Inhibition: Targeting pH Regulation
Scientific Rationale: The benzenesulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases[2]. CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] In the context of cancer, tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in response to hypoxia and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.[2] Inhibition of these CAs can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression.
Proposed Signaling Pathway:
Caption: Hypothesized mechanism of carbonic anhydrase IX inhibition.
Cell-Based Assay for CA Inhibition:
A common method to assess CA inhibition in a cellular context is to measure the acidification of the extracellular medium. This can be performed using a pH-sensitive fluorescent dye.
Protocol: Extracellular Acidification Assay
-
Cell Seeding: Seed a cancer cell line known to overexpress CA IX (e.g., MDA-MB-231 or HT-29) in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide in serum-free media. Remove the growth media from the cells and replace it with the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known CA inhibitor like acetazolamide).
-
Dye Loading: After a 1-hour pre-incubation with the compound, add a pH-sensitive fluorescent dye (e.g., BCECF-AM) to each well and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader. A decrease in pH will correspond to a change in fluorescence.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the results as a function of compound concentration to determine the IC₅₀ value.
Dihydrofolate Reductase (DHFR) Inhibition: Targeting Nucleotide Synthesis
Scientific Rationale: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor for the synthesis of folic acid in bacteria. While human cells do not synthesize folic acid, they rely on the enzyme dihydrofolate reductase (DHFR) to convert dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines and pyrimidines, the building blocks of DNA.[4] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[4] Many anticancer drugs, such as methotrexate, target DHFR. The pyrazine ring in the target compound may confer inhibitory activity against DHFR.
Proposed Signaling Pathway:
Caption: Hypothesized mechanism of dihydrofolate reductase (DHFR) inhibition.
Cell-Based Assay for DHFR Inhibition:
A common method to assess DHFR inhibition in cells is to measure the overall impact on cell viability and proliferation, as DHFR is essential for these processes. The MTT assay is a reliable and widely used colorimetric assay for this purpose.[5][6]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a rapidly proliferating cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5 x 10³ cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide in complete growth media. Replace the existing media with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., methotrexate).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.
Application in Antimicrobial Assays
Scientific Rationale: The sulfonamide class of drugs has a long history as antibacterial agents. They act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme in the folic acid synthesis pathway of bacteria. This pathway is absent in humans, providing selective toxicity. The structural similarity of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide to other antibacterial sulfonamides suggests it may possess similar activity.
Antibacterial Susceptibility Testing:
The Kirby-Bauer disk diffusion method is a standard and straightforward technique to assess the antibacterial activity of a compound.[7]
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Bacterial Culture: Prepare a fresh overnight culture of the test bacteria (e.g., E. coli or S. aureus) in a suitable broth.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Prepare sterile paper disks impregnated with known concentrations of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide (dissolved in a suitable solvent that is allowed to evaporate). Place the disks onto the inoculated agar surface. Include a solvent control disk and a positive control disk with a known antibiotic (e.g., sulfamethoxazole-trimethoprim).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of no bacterial growth around each disk in millimeters.
-
Interpretation: The diameter of the zone of inhibition is proportional to the susceptibility of the bacteria to the compound.
Experimental Workflow Overview
Caption: Overall experimental workflow for the cellular evaluation of the compound.
Conclusion and Future Directions
The application notes provided herein offer a comprehensive, albeit hypothesized, framework for the initial investigation of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide in cell-based assays. The proposed dual-inhibitory mechanism targeting carbonic anhydrase and dihydrofolate reductase provides a strong rationale for its potential as an anticancer and antimicrobial agent. The detailed protocols for cytotoxicity, enzyme inhibition, and antibacterial susceptibility testing will enable researchers to systematically evaluate its biological activity.
Future studies should aim to confirm the direct inhibition of purified CA and DHFR enzymes to validate the proposed mechanisms. Furthermore, investigating the selectivity of this compound for tumor-associated CA isoforms over ubiquitously expressed isoforms will be crucial for its development as a targeted cancer therapeutic. In vivo studies in relevant animal models will be the subsequent step to assess its efficacy and safety profile.
References
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
PubChem. (n.d.). 4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). [Link]
-
Journal of Young Investigators. (2014, August 1). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. [Link]
-
MDPI. (2019, March 22). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]
-
MDPI. (n.d.). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. asm.org [asm.org]
Application Notes and Protocols for In Vivo Studies of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
A Guide for Preclinical Evaluation in Oncology Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the investigational compound 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide. Given the limited publicly available data for this specific molecule, this guide synthesizes information from structurally related compounds, particularly the well-characterized carbonic anhydrase IX (CAIX) and XII (CAXII) inhibitor SLC-0111 (also known as U-104), to propose a robust framework for preclinical evaluation. The protocols herein are designed to be adaptable and emphasize the importance of preliminary dose-range finding and tolerability studies.
Introduction and Putative Mechanism of Action
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide belongs to the benzenesulfonamide class of compounds.[1][2] Many molecules with this scaffold are known to act as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[3] Specifically, the structural features of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide suggest a potential inhibitory activity against tumor-associated carbonic anhydrase isoforms, particularly CAIX and CAXII.
CAIX and CAXII are overexpressed in a variety of solid tumors and are induced by hypoxia.[4] Their activity contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy.[4][5] Therefore, inhibition of CAIX and CAXII is a promising therapeutic strategy for a range of cancers.[6][7]
The proposed mechanism of action for 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is the inhibition of CAIX and/or CAXII, leading to an increase in the pH of the tumor microenvironment and subsequent disruption of cancer cell metabolism and survival. This guide will proceed under the hypothesis that this compound functions as a CAIX/XII inhibitor, similar to SLC-0111.
Signaling Pathway Context: The Role of CAIX in the Tumor Microenvironment
Caption: Putative mechanism of action via CAIX inhibition.
Preclinical In Vivo Study Design
A well-designed preclinical study is critical to evaluate the efficacy and safety of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide. The following sections outline key considerations for study design.
Animal Model Selection
The choice of animal model is paramount and should be driven by the scientific question. Given the putative mechanism of action, suitable models include:
-
Syngeneic Tumor Models: These models utilize immunocompetent mice and murine cancer cell lines. They are advantageous for studying the interplay between the compound, the tumor, and the immune system. The 4T1 breast cancer model in BALB/c mice is a relevant example where SLC-0111 has shown efficacy.[8]
-
Xenograft Tumor Models: These models involve the implantation of human cancer cell lines into immunodeficient mice (e.g., nude or NOD/SCID). It is crucial to select cell lines with documented high expression of CAIX, such as MDA-MB-231 (breast cancer) or various glioblastoma and pancreatic cancer cell lines.[6][9]
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
Formulation and Administration
The poor aqueous solubility of many small molecule inhibitors presents a significant formulation challenge.[10][11] The selection of an appropriate vehicle is crucial for achieving adequate bioavailability and minimizing vehicle-related toxicity.
Recommended Formulation Vehicles
Based on common practices for poorly soluble sulfonamides and related compounds, the following vehicle systems can be considered for initial formulation development:[12][13]
| Vehicle Component | Purpose | Example Concentration |
| DMSO | Solubilizing agent | 5-10% |
| PEG400 | Co-solvent | 30-40% |
| Tween 80 or Cremophor EL | Surfactant/Emulsifier | 5-10% |
| Saline or Corn Oil | Diluent | q.s. to 100% |
Note: The final formulation should be a clear solution or a fine, homogenous suspension. It is imperative to test the stability of the formulation over the intended period of use.
Protocol: Formulation Preparation (Example for a 10 mg/mL solution)
-
Preparation of Stock Solution: Weigh the required amount of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide. For a 10 mg/mL final concentration, start by dissolving the compound in a minimal amount of DMSO (e.g., 10% of the final volume).
-
Addition of Co-solvents and Surfactants: To the DMSO solution, add PEG400 (e.g., 40% of the final volume) and Tween 80 (e.g., 5% of the final volume). Mix thoroughly until a clear solution is obtained. Gentle warming may be required.
-
Final Dilution: Add saline or corn oil dropwise while vortexing to bring the solution to the final volume.
-
Sterilization: If administering via a parenteral route, sterile filter the final formulation through a 0.22 µm filter.
-
Storage: Store the formulation as per its stability data, typically at 2-8°C for short-term use.[2]
Routes of Administration
The choice of administration route depends on the desired pharmacokinetic profile and the specific experimental model.
-
Oral Gavage (PO): Suitable for assessing oral bioavailability and for chronic dosing regimens.[8]
-
Intraperitoneal Injection (IP): Often used in preclinical models to ensure systemic exposure, bypassing first-pass metabolism.[8]
Dosing Regimen and Schedule
Dose-Range Finding and Tolerability Studies
Before initiating efficacy studies, it is essential to determine the maximum tolerated dose (MTD) of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide. This is typically done in a small cohort of healthy, non-tumor-bearing mice.
Protocol: Acute Tolerability Study
-
Animal Groups: Use 3-5 mice per dose group.
-
Dose Escalation: Based on in vivo data for SLC-0111, a starting dose range of 10-50 mg/kg can be considered.[8] Administer single doses of the compound at escalating levels (e.g., 10, 25, 50, 100 mg/kg).
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or mortality.
Efficacy Study Dosing
For efficacy studies, doses are typically selected at or below the MTD. Based on studies with SLC-0111, daily or intermittent dosing schedules have been shown to be effective.[8]
Example Dosing Regimens from SLC-0111 Studies:
| Dose | Route | Schedule | Animal Model |
| 19, 38 mg/kg | Daily | 27 days | MDA-MB-231 xenograft |
| 50 mg/kg | PO | 4 days on, 1 day off | 4T1 syngeneic |
These regimens provide a starting point for designing studies with 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide.
Experimental Workflow and Endpoints
General Experimental Workflow
Caption: A typical workflow for an in vivo efficacy study.
Primary and Secondary Endpoints
-
Primary Endpoint:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Tumor volume is typically measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
-
Secondary Endpoints:
-
Survival Analysis: In some models, the endpoint may be survival, particularly if the tumor is metastatic or in a location where it cannot be easily measured.
-
Body Weight: Monitored as an indicator of systemic toxicity.
-
Pharmacodynamic (PD) Markers: Collection of tumor tissue at the end of the study to assess target engagement. This could include immunohistochemistry (IHC) for CAIX expression or assays to measure changes in the tumor microenvironment pH.
-
Metastasis Assessment: For relevant models (e.g., 4T1), assessment of metastatic burden in organs like the lungs or liver.
-
Conclusion
This guide provides a comprehensive framework for the in vivo evaluation of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide. By leveraging data from the structurally similar CAIX/XII inhibitor SLC-0111, researchers can design robust studies to assess the efficacy and safety of this novel compound. It is crucial to underscore that these protocols serve as a starting point, and optimization, particularly in formulation and dosing, will be necessary. Rigorous and well-controlled experiments will be essential to elucidate the therapeutic potential of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide in oncology.
References
- Bruni, B., Coran, S. A., Bartolucci, G., & Di Vaira, M. (2010). 4-Amino-N-(3-meth-oxy-pyrazin-2-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2663.
- Gieling, R. G., Babánková, D., Koivunen, P., & Peura, L. (2023). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 13, 1243811.
-
PubChem. (n.d.). 4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide. Retrieved from [Link]
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287.
- Zatovicova, M., Jelenska, L., Hulikova, A., Csaderova, L., Ditte, P., Ditte, Z., Golias, T., & Pastorek, J. (2010). Carbonic Anhydrase IX—Mouse versus Human. International Journal of Molecular Sciences, 11(4), 1584–1603.
- Weinstein, L., Chang, T. W., Hudson, J. B., & Hartl, W. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences, 69(3), 408–416.
- McIntosh, J., & Monette, S. (2019). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors.
- Di Vaira, M., Bruni, B., Coran, S. A., & Bartolucci, G. (2010). 4-Amino-N-(3-meth-oxy-pyrazin-2-yl)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2663.
- Baranauskiene, L., Matulis, D., & Dudutiene, V. (2025). Carbonic anhydrase IX inhibition as a path to treat neuroblastoma. British Journal of Pharmacology, 182(1), 136-150.
- Wening, K., & Breitkreutz, J. (2011).
- Al-Harthi, S., & El-Azab, A. S. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Mini reviews in medicinal chemistry, 18(16), 1349-1358.
- Knipp, G. T. (2017).
- Gaggianesi, M., Di Cara, G., & De Luca, A. (2020). The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Journal of Experimental & Clinical Cancer Research, 39(1), 89.
- Ubeika, A., & Zubriene, A. (2021). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 26(11), 3328.
- Gieling, R. G., & Babánková, D. (2022). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 17(5), e0268005.
- Dovydaityte, S., & Matulis, D. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(19), 6523.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Böttcher, M., & Becker, H. M. (2018).
-
ResearchGate. (2023). (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]
- Wang, Y., & Wang, X. (2019). relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. Frontiers in Microbiology, 10, 273.
-
ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved from [Link]
- Ames, R. J., & McKenna, R. (2011). Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(10), 1376–1382.
- Al-Azab, A. S., & El-Azab, A. S. (2022). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Molecules, 27(19), 6523.
-
AACR. (2020). Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Retrieved from [Link]
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Mercer, M. A. (2022). Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual.
-
Adoo, K. E. (n.d.). 152-47-6 | 4-Amino-N-(3-methoxyprazin-2-yl)benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors. Retrieved from [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14423-79-1|4-Amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase IX inhibition as a path to treat neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. future4200.com [future4200.com]
- 12. selleckchem.com [selleckchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide for carbonic anhydrase inhibition studies
An Application Guide to Carbonic Anhydrase Inhibition Studies Using 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide for the study of carbonic anhydrase (CA) inhibition. It delves into the underlying scientific principles, offers detailed experimental protocols, and presents data interpretation frameworks.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to numerous physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is critical for pH homeostasis, respiration, CO₂ transport, and various biosynthetic pathways.[1][3]
There are at least 15 known human CA isoforms, each with distinct tissue distribution and catalytic activity.[1] The ubiquitous nature and physiological importance of these enzymes mean that their dysregulation is implicated in a range of pathologies. For instance, overexpression of isoforms CA IX and CA XII is a hallmark of many hypoxic tumors, making them key targets in oncology.[4] Other isoforms are targets for treating glaucoma, epilepsy, and obesity.[4][5]
Aryl-sulfonamides, characterized by the R-SO₂NH₂ moiety, represent the most established and widely studied class of CA inhibitors (CAIs).[2][4][6] Their mechanism of action is well-understood, and they have been successfully translated into clinical use. 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide belongs to this pivotal class of inhibitors, making it a valuable tool for investigating CA biology and for the development of novel therapeutics.
Mechanism of Action: The Sulfonamide-Zinc Interaction
The efficacy of sulfonamides as CA inhibitors stems from their ability to mimic the transition state of the CO₂ hydration reaction. The core of this inhibitory action is the interaction between the sulfonamide group and the catalytic zinc ion (Zn²⁺) residing deep within the enzyme's active site.
Causality of Inhibition: The Zn²⁺ ion in the active site is coordinated by three histidine residues and a water molecule.[7] Its primary role is to act as a potent Lewis acid, lowering the pKa of the bound water from ~14 to ~7.[7][8] This facilitates the formation of a zinc-bound hydroxide ion (Zn²⁺-OH⁻), which is the key nucleophile that attacks the carbon dioxide substrate.[7][9]
Primary sulfonamides, like 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide, are acidic and can exist in a deprotonated, anionic form (R-SO₂NH⁻) at physiological pH. This anion acts as a potent zinc-binding group (ZBG). It binds directly to the Zn²⁺ ion in a tetrahedral geometry, displacing the catalytic water/hydroxide molecule and disrupting the entire catalytic cycle.[6][10] The aromatic and heterocyclic portions of the inhibitor then form additional hydrogen bonds and van der Waals interactions with hydrophilic and hydrophobic residues lining the active site cavity, which determines the inhibitor's potency and isoform selectivity.[10]
Compound Profile: 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
A clear understanding of the inhibitor's properties is essential for accurate and reproducible experimental design.
| Property | Value | Source |
| IUPAC Name | 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | - |
| Molecular Formula | C₁₀H₉ClN₄O₂S | [11] |
| Molecular Weight | 284.72 g/mol | - |
| CAS Number | 14423-79-1 | [11][12] |
| Appearance | Solid (Typical) | - |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers | - |
Expert Insight: Due to the limited aqueous solubility typical of this compound class, it is critical to prepare a high-concentration stock solution in 100% DMSO. Subsequent dilutions into aqueous assay buffers must be carefully controlled to ensure the final DMSO concentration does not exceed 1%, as higher concentrations can denature the enzyme and compromise data integrity.
Experimental Protocol: In Vitro Colorimetric Inhibition Assay
This protocol details a robust, high-throughput compatible method for determining the inhibitory potency (IC₅₀) of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide against various CA isoforms. The assay is based on the esterase activity of CAs, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 400-405 nm.[3]
Materials and Reagents
-
Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII).
-
Inhibitor: 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide.
-
Positive Control: Acetazolamide (a well-characterized, potent CA inhibitor).
-
Substrate: p-Nitrophenyl acetate (p-NPA).[3]
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous.
-
Buffer: 50 mM Tris-HCl, pH 7.5.[3]
-
Equipment:
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water and adjusting the pH to 7.5 with HCl.
-
Inhibitor Stock Solution (10 mM): Accurately weigh and dissolve 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide in 100% DMSO to a final concentration of 10 mM. Store at -20°C. Prepare the positive control (Acetazolamide) stock solution in the same manner.
-
Enzyme Working Solution (e.g., 2X final concentration): Just before use, dilute the enzyme stock solution in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Solution (e.g., 10X final concentration): Dissolve p-NPA in acetonitrile or DMSO to create a concentrated stock (e.g., 30 mM). Immediately before the assay, dilute this stock into the Assay Buffer to the final working concentration (e.g., 3 mM). Self-Validation Check: The substrate solution may exhibit slow, spontaneous hydrolysis. It is crucial to prepare it fresh and use it promptly.
Assay Workflow
The following workflow is designed for a standard 96-well plate format with a final reaction volume of 200 µL. All measurements should be performed in triplicate for statistical validity.[3]
Step-by-Step Procedure:
-
Inhibitor Plating: Prepare a serial dilution series of the 10 mM inhibitor stock in 100% DMSO. Add 2 µL of each dilution to the appropriate wells of the 96-well plate. For the "100% Activity" control, add 2 µL of 100% DMSO.
-
Buffer and Enzyme Addition: Add 158 µL of Assay Buffer to all wells, followed by 20 µL of the Enzyme Working Solution to all wells except the "Blank" (add 20 µL of Assay Buffer instead).
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[3]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the freshly prepared Substrate Solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 30 seconds for 10-30 minutes.[3]
Data Analysis and Interpretation
-
Calculate Reaction Rates (V): For each well, determine the reaction rate by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[3]
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each inhibitor concentration:
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
Where:
-
V_inhibitor is the rate of the reaction in the presence of the inhibitor.
-
V_control is the rate of the 100% Activity control (with DMSO only).
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Expected Results and Selectivity Profile
While specific inhibitory data for 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is not broadly published, we can present exemplary data based on structurally related 4-aminobenzenesulfonamide derivatives to provide a baseline for expected potency and selectivity.[13] Benzenesulfonamides often show varying affinities for different CA isoforms.[13]
Table of Exemplary IC₅₀ Values for a Benzenesulfonamide Inhibitor:
| CA Isoform | Physiological Role | Exemplary IC₅₀ (nM) | Interpretation |
| hCA I | Abundant in red blood cells | 8,500 | Low potency; inhibition is often an off-target effect. |
| hCA II | Cytosolic, widespread | 15 | High potency; a common target for many sulfonamides. |
| hCA IX | Tumor-associated, transmembrane | 25 | Potent inhibition is desirable for anticancer applications. |
| hCA XII | Tumor-associated, transmembrane | 60 | Potent inhibition is desirable for anticancer applications. |
Interpreting Selectivity: Selectivity is a crucial parameter in drug development, as it minimizes off-target side effects.[10] By comparing the IC₅₀ or Kᵢ values across different isoforms, a selectivity index can be calculated (e.g., IC₅₀ for hCA I / IC₅₀ for hCA IX). A high index indicates greater selectivity for the target isoform (hCA IX) over the off-target isoform (hCA I).
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Pipetting errors.- Incomplete mixing.- Temperature fluctuations. | - Use calibrated pipettes.- Ensure thorough but gentle mixing.- Allow all reagents to equilibrate to room temperature. |
| No or very low inhibition | - Inactive inhibitor compound.- Inhibitor concentration too low.- Enzyme concentration too high. | - Verify compound integrity.- Test a wider and higher concentration range.- Optimize enzyme concentration to be in the linear range. |
| High background signal (Blank) | - Spontaneous hydrolysis of p-NPA. | - Prepare substrate solution immediately before use.- Subtract the rate of the blank from all other wells. |
References
- Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
- 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide.
- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS.
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
- Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX.
- In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci.
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
- 4-Amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide | 14423-79-1 | PAA42379. Biosynth.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- 4-Amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide. BLDpharm.
- Carbonic Anhydrase: Evolution of the Zinc Binding Site by Nature and by Design.
- Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.
- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.
- Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam.
- CARBONIC ANHYDRASE: why Zinc?. University of Wisconsin-La Crosse.
- The Complex Relationship between Metals and Carbonic Anhydrase: New Insights and Perspectives. MDPI.
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
- Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays.
- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing.
- Carbonic Anhydrase. AK Lectures.
- Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org.
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
Sources
- 1. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. aklectures.com [aklectures.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 14423-79-1|4-Amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 12. biosynth.com [biosynth.com]
- 13. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide Experiments
Welcome to the technical support center for 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this compound. The following information is curated to provide not only solutions but also the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Reaction Issues
Question 1: My synthesis of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in sulfonamide synthesis are a frequent issue and can often be attributed to several factors.[1]
-
Hydrolysis of Reactants: The primary culprit is often the hydrolysis of the sulfonyl chloride starting material (e.g., 4-acetylaminobenzenesulfonyl chloride) by ambient moisture.[1] This converts it to the unreactive sulfonic acid.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent moisture contamination.[1]
-
-
Sub-optimal Base or Solvent: The choice of base and solvent is critical for the reaction's success. An inappropriate base can have low efficacy in neutralizing the HCl byproduct, or it might be too nucleophilic and compete with the amine.
-
Solution: A non-nucleophilic organic base like pyridine or triethylamine is generally preferred.[1] The solvent should be inert and capable of dissolving both the sulfonyl chloride and 2-amino-3-chloropyrazine. Dichloromethane or tetrahydrofuran (THF) are common choices.
-
-
Side Reactions: The formation of bis-sulfonated products can occur, especially with primary amines, which consumes the starting materials and reduces the desired product's yield.[1]
-
Solution: Carefully control the stoichiometry. Using a slight excess of the 2-amino-3-chloropyrazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion and minimize the formation of bis-sulfonated byproducts.
-
Question 2: I am observing an unexpected side product in my reaction mixture. What is the most likely impurity?
Answer: Besides the bis-sulfonated product mentioned above, another common side product is the self-condensation of the sulfonyl chloride or reaction with residual water to form a sulfonic acid anhydride. Additionally, impurities in the starting materials, particularly the 2-amino-3-chloropyrazine, can lead to a variety of unintended products.
-
Diagnostic Approach: Utilize analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the side product. Comparing the retention times and mass-to-charge ratios with those of your starting materials and expected product will help in its identification.
-
Preventative Measures: Ensure the purity of your starting materials before commencing the synthesis. Recrystallization or column chromatography of the starting materials may be necessary.
Solubility & Stability
Question 3: I'm having difficulty dissolving 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide for my experiments. What are the recommended solvents?
Answer: The solubility of sulfonamides can be challenging. Based on the general solubility of related sulfonamides like sulfanilamide, the following can be inferred:
-
Poor Solubility: It is expected to be slightly soluble in cold water and non-polar organic solvents like ether, benzene, and chloroform.[2]
-
Moderate to Good Solubility: It should be more soluble in polar organic solvents such as acetone, ethanol, methanol, and glycerin.[2] For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions.
-
Enhanced Solubility: Solubility is often increased in acidic or basic aqueous solutions. It is soluble in hydrochloric acid, as well as potassium hydroxide and sodium hydroxide solutions.[2] Boiling water can also be used to dissolve higher concentrations.[2]
| Solvent | Expected Solubility |
| Water (cold) | Slightly Soluble |
| Water (boiling) | Soluble |
| Ethanol, Methanol | Slightly Soluble to Soluble |
| Acetone | Soluble |
| DMSO | Soluble |
| Chloroform, Ether, Benzene | Insoluble |
| Aqueous Acid (e.g., HCl) | Soluble |
| Aqueous Base (e.g., NaOH) | Soluble |
Question 4: Is 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide stable in solution? What are the recommended storage conditions?
-
Stock Solutions: For maximum stability, it is recommended to store stock solutions at -20°C.[3] Some suppliers recommend storage of the solid compound at this temperature as well.
-
Working Solutions: Prepare fresh working solutions for your experiments whenever possible. If storage is necessary, keep them refrigerated (2-8°C) and protected from light.[4]
-
pH Considerations: Be mindful of the pH of your experimental buffers, as extreme pH values could potentially lead to hydrolysis of the sulfonamide bond over time.
Purification & Analysis
Question 5: What is the most effective method for purifying crude 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide?
Answer: The choice of purification method will depend on the scale of your synthesis and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Based on solubility data, an ethanol/water or acetone/water mixture could be a good starting point.
-
Column Chromatography: For smaller scales or when dealing with impurities with similar solubility profiles, silica gel column chromatography is a powerful technique.[5] A typical mobile phase would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. The optimal solvent system should be determined by TLC analysis first.
-
Acid-Base Extraction: Given the amphoteric nature of the molecule (basic amino group and acidic sulfonamide proton), a liquid-liquid extraction based on pH adjustment can be an effective preliminary purification step to remove non-ionizable impurities.
Question 6: What analytical techniques are recommended for characterizing and confirming the identity and purity of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide?
Answer: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The proton NMR will show characteristic signals for the aromatic protons on both the benzene and pyrazine rings, as well as the amine protons.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.[6][7] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretches of the amino and sulfonamide groups, the S=O stretches of the sulfonamide, and the C=C and C=N stretches of the aromatic rings.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol is a common setup.
-
Melting Point: The melting point is a useful physical property for assessing purity. A sharp melting point close to the literature value (161 °C) suggests a high degree of purity.[6]
Experimental Workflow & Protocols
General Synthesis Workflow
The synthesis of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide typically involves the reaction of a protected p-aminobenzenesulfonyl chloride with 2-amino-3-chloropyrazine, followed by deprotection.
Caption: General synthesis workflow for 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). Sulfonamide purification process.
-
Bihlmayer, C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9531–9536. [Link]
-
Cooper, T. W., & Ziegler, D. S. (2010). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 51(26), 3423-3425. [Link]
-
U.S. Food & Drug Administration. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. usbio.net [usbio.net]
- 4. 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide;CAS No.:152-47-6 [chemshuttle.com]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. 4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide | C10H9ClN4O2S | CID 9994066 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing incubation time for 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize incubation times for assays involving the sulfonamide-class compound, 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide .
As a compound likely investigated for its inhibitory effects on enzymes such as kinases or carbonic anhydrases, establishing a robust and reproducible assay is paramount.[1][2][3] Incubation time is a critical parameter that can profoundly impact your results, influencing everything from signal linearity to the perceived potency of your compound. This guide is designed with full editorial control to move beyond rigid templates and address the nuanced, real-world challenges you face at the bench.
Frequently Asked Questions (FAQs): The Fundamentals of Incubation Time
This section addresses foundational questions regarding the importance and general principles of optimizing incubation time for your assays.
Q1: Why is optimizing incubation time a critical step? I'm not seeing any obvious problems with my current protocol.
A: Optimizing incubation time is fundamental to ensuring the validity and reproducibility of your data. An unvalidated incubation period can mask several underlying issues:
-
Non-Linear Reaction Rates: For enzymatic assays, the reaction rate should be linear during the measurement period. If the incubation is too long, you may experience substrate depletion or product inhibition, causing the reaction to slow down.[4] This leads to an underestimation of the true initial velocity, which can skew inhibitor potency (IC₅₀) values.
-
Enzyme Instability: Enzymes can lose activity over time due to denaturation.[4] An excessively long incubation might measure the effects of a dying enzyme rather than the true impact of your compound.
-
Signal-to-Noise Ratio: For any assay, the incubation must be long enough to generate a robust signal well above background noise but short enough to avoid high background from non-specific reactions or reagent degradation.[5]
-
Mechanism of Action: For slow-binding or irreversible inhibitors, the apparent potency can change dramatically with pre-incubation time. Failing to optimize for this can lead to a mischaracterization of the compound's mechanism.
Q2: How does incubation time optimization differ between a biochemical (enzymatic) assay and a cell-based assay?
A: The core principles are similar (finding a linear or optimal response window), but the biological complexity is vastly different.
-
Biochemical (Enzymatic) Assays: You are measuring a direct, isolated interaction: enzyme, substrate, and inhibitor. Optimization focuses on the initial, linear phase of the reaction, which is often on the scale of minutes to an hour.[6] Key variables are enzyme and substrate concentration, and the primary goal is to stay within the "initial velocity" phase of the reaction.[7]
-
Cell-Based Assays: You are measuring a complex, downstream cellular response to the compound (e.g., changes in viability, signaling, or gene expression). This response takes time to develop and can involve multiple pathways. Optimization involves a time-course experiment (typically hours to days) to identify the point of maximal response before secondary effects, like cytotoxicity from the compound or assay reagents, begin to confound the results.[8][9]
Q3: I'm starting a new assay with 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide. What's a good starting point for incubation time?
A: There is no universal answer, but a systematic approach is best.
-
Literature Review: Search for assays involving similar sulfonamide compounds or the same biological target (e.g., a specific kinase). This can provide a reasonable starting range.
-
Enzymatic Assays: Begin by running a time-course experiment without any inhibitor. Measure the reaction progress at multiple time points (e.g., every 5 minutes for 60 minutes) to determine the linear range. The optimal incubation time will be a point within this linear phase that provides a strong signal.
-
Cell-Based Assays: For endpoints like cytotoxicity, a broad time course is essential. Start with widely spaced time points, such as 12, 24, 48, and 72 hours, to capture the full dynamics of the cellular response.[10]
Troubleshooting Guides: Addressing Specific Scenarios
This section uses a problem-and-solution format to tackle common issues encountered during assay development.
Scenario 1: Enzymatic Inhibition Assays (e.g., Kinase, Carbonic Anhydrase)
Q: My reaction progress curve is flattening out much earlier than expected. What's causing this loss of linearity?
A: This is a classic sign that your incubation time is too long for the current reaction conditions. The primary causes are:
-
Substrate Depletion: The most common cause. If the enzyme consumes a significant portion (>10-15%) of the substrate, the reaction rate will naturally decrease.
-
Solution: Reduce the incubation time to a point where the curve is still steep and linear. Alternatively, if the signal is too low at shorter times, you can decrease the enzyme concentration.[11]
-
-
Enzyme Instability: The enzyme may be unstable under your assay conditions (pH, temperature, buffer components).
-
Solution: Plot your data and identify the linear range before instability becomes a factor. Consider adding stabilizing agents like BSA or glycerol to your buffer if not already present.
-
-
Product Inhibition: The product of the reaction may be binding to the enzyme and inhibiting its activity.
-
Solution: This is an inherent property of the enzyme. The best approach is to shorten the incubation time to ensure you are measuring the initial velocity before significant product accumulation occurs.[4]
-
Q: I'm seeing high variability between my replicate wells, especially for my IC₅₀ determination. Could incubation time be the problem?
A: Yes, particularly if the incubation time is very short.
-
Cause: Extremely short incubation periods (e.g., under 10 minutes) can amplify small errors in the timing of reagent addition or stopping the reaction. A one-second delay in a 5-minute incubation is a much larger relative error than in a 30-minute incubation.[12]
-
Solution: If possible, adjust the enzyme and substrate concentrations to allow for a longer incubation time (e.g., 20-30 minutes) where pipetting variations have less impact. Also, ensure consistent plate handling to avoid temperature gradients, which can alter enzyme activity across the plate.[12][13]
-
Q: The IC₅₀ value for my compound changes depending on how long I pre-incubate it with the enzyme before adding the substrate. Why is this happening?
A: This is an important mechanistic finding. A pre-incubation-dependent IC₅₀ shift often points to:
-
Slow-Binding Inhibition: The inhibitor takes time to bind to the enzyme and reach its equilibrium state. A short pre-incubation will underestimate the compound's true potency.
-
Solution: Perform a pre-incubation time course. Incubate the enzyme and inhibitor together for various times (e.g., 0, 15, 30, 60, 120 minutes) before initiating the reaction with substrate. Plot the resulting IC₅₀ values against pre-incubation time to find where the potency stabilizes.
-
-
Time-Dependent or Irreversible Inhibition: The compound may be forming a covalent bond or a very slowly dissociating complex with the target.
-
Solution: This requires more advanced kinetic studies, but recognizing the time dependency is the first critical step. The optimized "incubation time" in this case is the pre-incubation period required for the interaction to complete.
-
Scenario 2: Cell-Based Assays (e.g., Viability, Cytotoxicity)
Q: My assay window is too small (the signal difference between my positive and negative controls is minimal). Should I just increase the compound incubation time?
A: Increasing the incubation time is one variable to test, but it may not be the root cause.
-
Considerations:
-
Compound Effect Time Course: First, confirm you are at the optimal time point for your compound's biological effect. An effect seen at 24 hours might diminish by 72 hours if the cells metabolize the compound or adapt.
-
Cell Doubling Time: The incubation should be long enough for the effect to manifest. For anti-proliferative effects, an incubation of at least one to two cell doubling times is often necessary.
-
Reagent Incubation (for endpoint reads): The final incubation with the detection reagent (e.g., resazurin, MTT, CellTiter-Glo®) also needs optimization. This is typically shorter (1-4 hours).[8] An incubation that is too short may not allow for full signal development, while one that is too long can lead to reagent toxicity or signal saturation.[8]
-
Solution: First, optimize the detection reagent incubation time to ensure a robust signal. Then, perform a compound incubation time course (e.g., 24, 48, 72 hours) using a known positive control to find the time point with the largest assay window.
-
Q: I suspect 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is directly interfering with my viability assay readout. How can I confirm this?
A: Compound interference is a common artifact in cell-based assays, especially those with colorimetric or fluorometric readouts.[8][14]
-
Cause: The chemical structure of your compound might allow it to directly reduce a reagent (like MTT or resazurin), quench fluorescence, or inhibit the reporter enzyme (like luciferase).
-
Solution: Run a Cell-Free Control. Prepare a plate with your assay medium but no cells. Add your compound at the same concentrations used in your experiment. Add the viability reagent and incubate for the standard time. If you see a change in signal in the wells containing your compound, you have confirmed interference. This is a critical self-validating step for any screening protocol.
-
Q: I'm observing a significant "edge effect" on my 96-well plates after a 48-hour incubation. How can I mitigate this?
A: Edge effects, where cells in the outer wells behave differently, are often exacerbated by long incubation times due to increased evaporation and temperature fluctuations.[9]
-
Cause: Evaporation from the outer wells concentrates media components (salts, nutrients), creating a hypertonic environment that stresses the cells. Uneven temperature across the plate during incubation can also affect cell growth and metabolism.[9]
-
Solution:
-
Use Proper Plate Sealing: Employ breathable seals or ensure lids are tight-fitting.
-
Maintain Incubator Humidity: Ensure the water pan in your CO₂ incubator is full to maintain high humidity.
-
Create a "Moat": Do not use the outermost wells for experimental samples. Instead, fill them with sterile water or media to act as a humidity buffer for the inner wells.
-
Allow Plates to Equilibrate: After removing plates from the incubator for reagent addition, let them sit at room temperature for a consistent, defined period to minimize temperature gradients before reading.[12]
-
-
Data Presentation & Key Parameters
Table 1: Key Factors Influencing Assay Incubation Time
| Factor | Impact on Enzymatic Assays | Impact on Cell-Based Assays |
| Temperature | Reaction rate is highly dependent on temperature. A higher temperature generally increases the rate until denaturation occurs. Must be kept constant.[15] | Affects cell growth rate, metabolism, and compound activity. Long incubations can amplify small temperature fluctuations.[13] |
| Enzyme/Cell Density | Higher enzyme concentration leads to faster substrate consumption, requiring a shorter incubation time to maintain linearity.[7] | Higher cell density can deplete nutrients faster and lead to contact inhibition, altering metabolic rates and requiring shorter incubation times.[8] |
| Substrate/Reagent Conc. | Higher substrate concentration can extend the linear phase of the reaction, potentially allowing for a longer incubation time.[15] | The concentration of the final detection reagent affects signal strength and kinetics. Optimization is required to avoid saturation or toxicity.[8] |
| pH | Enzyme activity is highly sensitive to pH. Assays must be performed in a well-buffered solution at the enzyme's optimal pH.[16] | Cell culture media is buffered, but high cell metabolism over long incubations can cause pH shifts, affecting cell health and the assay outcome.[12] |
| Compound Properties | Mechanism of action (e.g., slow-binding, irreversible) dictates the need for and length of a pre-incubation step. | Compound stability in media, cell uptake kinetics, and metabolism by cells all influence the optimal duration of exposure. |
Experimental Protocols & Workflows
Protocol 1: Determining the Linear Range for an Enzymatic Assay
This protocol outlines a time-course experiment to find the optimal incubation time for measuring the initial reaction velocity.
Objective: To identify the time interval during which product formation is linear.
Methodology:
-
Prepare Master Mixes:
-
Enzyme Master Mix: Prepare a 2X solution of your enzyme in assay buffer.
-
Substrate Master Mix: Prepare a 2X solution of your substrate in assay buffer.
-
-
Set Up the Reaction Plate:
-
Design a 96-well plate layout. For each time point, you will need at least triplicate wells for the "reaction" and "no-enzyme control".
-
Add 50 µL of assay buffer to the "no-enzyme control" wells.
-
Add 50 µL of the 2X Enzyme Master Mix to the "reaction" wells.
-
-
Initiate the Reaction:
-
At time T=0, add 50 µL of the 2X Substrate Master Mix to all wells. Mix gently by tapping the plate or using an orbital shaker.
-
Immediately place the plate in a plate reader set to the appropriate temperature (e.g., 37°C).
-
-
Measure Signal Over Time:
-
Kinetic Read: If your plate reader supports it, take readings every 1 minute for 60 minutes.
-
Endpoint Read: If reading kinetically is not possible, prepare a separate plate for each time point (e.g., 0, 5, 10, 20, 30, 45, 60 minutes). Stop the reaction at the designated time by adding a stop solution, then read all plates at the end.
-
-
Analyze the Data:
-
Subtract the average "no-enzyme control" signal from the average "reaction" signal at each time point.
-
Plot the corrected signal (product formation) versus time.
-
Identify the longest time period from T=0 where the data points form a straight line (R² > 0.98). Choose an incubation time that falls comfortably within the first 75% of this linear range.
-
Diagram 1: Workflow for Enzymatic Assay Incubation Time Optimization
A visual guide to the decision-making process for establishing the linear reaction range.
Caption: Workflow for Determining Optimal Enzymatic Assay Incubation Time.
Diagram 2: Conceptual Pathway for a Kinase Inhibition Assay
This diagram illustrates the fundamental reaction being measured, providing context for why incubation time is critical.
Caption: Conceptual Pathway: Kinase Inhibition Assay.
References
- Adam, H. & Hagelnur, A. (2009). [Reference to pharmacological applications of related compounds - specific source not fully detailed in snippet].
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Zaremba, M., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]
-
Dudutienė, V., et al. (n.d.). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates.... MDPI. Available at: [Link]
-
PubChem. 4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide. Available at: [Link]
-
University College London. Incubation time. Available at: [Link]
-
Brand, S., et al. (2015). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors.... Journal of Medicinal Chemistry. Available at: [Link]
-
Rovida, S., et al. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. National Institutes of Health. Available at: [Link]
-
Peters, C. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
-
de Almeida, J. S., et al. (2014). Effects of temperature and incubation time on the in vitro expression of.... National Institutes of Health. Available at: [Link]
-
Čikotienė, I., et al. (n.d.). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. Available at: [Link]
-
Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series.... ACS Publications. Available at: [Link]
-
Aryal, S. (2023). Factors affecting enzyme action and immobilized enzymes. Microbe Notes. Available at: [Link]
-
Eastman, A., et al. (2012). Adapting Cell-Based Assays to the High Throughput Screening Platform.... National Institutes of Health. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Single Use Support. (2023). Cell viability & viability assays: 7 facts to be aware of. Available at: [Link]
-
LibreTexts Biology. (2022). Factors Affecting Enzyme Activity. Available at: [Link]
-
Zacharis, C. K. (n.d.). Food Sample Preparation for the Determination of Sulfonamides.... MDPI. Available at: [Link]
-
D'Angelo, E., et al. (2024). Advantages and limitations of using cell viability assays for 3D bioprinted constructs. Available at: [Link]
-
Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Available at: [Link]
-
Chhabra, N. (2018). Factors affecting enzyme activity. Slideshare. Available at: [Link]
-
Rashid, U., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health. Available at: [Link]
-
ResearchGate. 73 questions with answers in KINASE ASSAY. Available at: [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]
-
Agustina, D., et al. (n.d.). Optimization of Medium and Incubation Time in the Production of Antibacterial Compounds.... ResearchGate. Available at: [Link]
-
Assay Genie. (2024). The Strategic Role of Secondary Antibody Incubation Times in Immunodetection Techniques. Available at: [Link]
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Untitled Document [homepages.ucl.ac.uk]
- 5. assaygenie.com [assaygenie.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Factors affecting enzyme activity | PDF [slideshare.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. marinbio.com [marinbio.com]
- 13. Effects of temperature and incubation time on the in vitro expression of proteases, phospholipases, lipases and DNases by different species of Trichosporon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. microbenotes.com [microbenotes.com]
Technical Support Center: Purification of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome challenges in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide.
Question 1: My recrystallization attempt resulted in a low yield. What are the likely causes and how can I improve it?
Answer:
Low recovery from recrystallization is a frequent issue. The primary principle of recrystallization is the differential solubility of your target compound and impurities in a given solvent at different temperatures. Here’s a breakdown of potential causes and solutions:
-
Excessive Solvent: Using too much solvent will keep your compound in solution even at low temperatures.
-
Solution: Concentrate the filtrate by carefully evaporating a portion of the solvent and then attempt to recrystallize. The ideal amount of solvent should just be enough to dissolve the compound at the solvent's boiling point.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Solution: Conduct small-scale solvent screening with various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water). A good solvent will show a significant increase in solubility with temperature.
-
-
Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product on the filter paper.
-
Solution: Use pre-heated glassware (funnel and receiving flask) for the hot filtration step to prevent a sudden drop in temperature.[1]
-
-
Incomplete Crystallization: The crystallization process may not have reached equilibrium.
-
Solution: After cooling to room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[1] If crystals still don't form, the solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1]
-
Question 2: After recrystallization, my product is an oil, not a solid. What is "oiling out" and how do I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a crystalline solid.[1] This is often due to:
-
High Impurity Concentration: Impurities can depress the melting point of your compound, leading to a liquid phase separation.
-
Melting Point Below Solution Temperature: If the melting point of your compound is lower than the temperature of the crystallization solution, it will separate as a liquid. The reported melting point for 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is 161°C, so this is less likely unless there are significant impurities.[2]
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over the slower process of crystal lattice formation.
Solutions to Oiling Out:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate.
-
Add More Solvent: After re-dissolving the oil in the hot solvent, add a small amount of additional hot solvent to reduce the saturation level slightly, then cool slowly.
-
Change Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures can be effective.[1]
-
Pre-Purification: If the crude product is highly impure, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.
Question 3: My TLC analysis shows a persistent impurity with a similar Rf value to my product. How can I separate them?
Answer:
When impurities have similar polarities to the target compound, separation can be challenging. Here's a systematic approach:
-
Optimize TLC Mobile Phase: The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf).
-
Experiment with different solvent ratios. For example, if you are using a hexane/ethyl acetate system, try varying the ratio from 9:1 to 1:1.
-
Introduce a third solvent with a different polarity. For example, adding a small amount of methanol or triethylamine (for basic compounds) can alter the interactions with the silica gel and improve separation.
-
-
Column Chromatography: This is the preferred method for separating compounds with similar polarities.
-
Solvent System: Use the optimized mobile phase from your TLC analysis. A good starting point is a solvent system that gives your product an Rf of 0.2-0.3 on the TLC plate.
-
Stationary Phase: Standard silica gel is typically used. If separation is still difficult, consider using a different stationary phase like alumina or a reverse-phase C18 silica.
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution can be used. Start with a less polar solvent system and gradually increase the polarity. This will elute the less polar compounds first, followed by your product, and then the more polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose recrystallization solvent for 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide?
A1: While the optimal solvent should be determined experimentally, alcohols like ethanol and isopropanol are often good starting points for recrystallizing sulfonamides.[3] Solvent mixtures, particularly ethanol/water or isopropanol/water, can also be very effective.[1] The addition of water to the alcohol solution at an elevated temperature until turbidity is observed, followed by clarification with a small amount of hot alcohol, often yields good crystals upon cooling.
Q2: How can I assess the purity of my final product?
A2: A combination of methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A high-purity sample will show a single major peak.[5][6]
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point. The reported melting point is 161°C.[2]
-
Spectroscopic Methods (NMR, IR, MS): These techniques confirm the structure of your compound and can help identify any remaining impurities.
Q3: What are the likely impurities in the synthesis of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide?
A3: Based on the general synthesis of sulfonamides, which often involves the reaction of a sulfonyl chloride with an amine, potential impurities include:
-
Starting Materials: Unreacted 4-aminobenzenesulfonamide and 2,3-dichloropyrazine.
-
Hydrolysis Product: 4-aminobenzenesulfonic acid, from the hydrolysis of the intermediate sulfonyl chloride.
-
Di-substituted Product: Impurities where the sulfonamide nitrogen has reacted with another molecule.
-
Positional Isomers: If the starting pyrazine is not exclusively 2-amino-3-chloropyrazine.
Q4: How should I store the purified 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide?
A4: The compound should be stored in a tightly sealed container in a dry, cool place, such as at 2-8°C.[7] It is important to protect it from moisture and light to prevent degradation.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide and a minimal amount of a suitable solvent (e.g., isopropanol). Heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration: If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a pre-heated receiving flask.[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adsorbed impurities.[1]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of your purified compound in a suitable solvent like ethyl acetate or acetone.
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and visualize the spots under UV light (254 nm).[4] For enhanced visualization, the plate can be sprayed with a fluorescamine solution, which makes sulfonamides appear as yellow-green fluorescent spots under UV light at 366 nm.[4] A single spot indicates a high degree of purity.
Data Presentation
Table 1: Recommended Starting Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Isopropanol | Polar Protic | 82.6 | Often effective for sulfonamides.[3] |
| Ethanol | Polar Protic | 78.4 | Another good choice for sulfonamides. |
| Ethyl Acetate | Polar Aprotic | 77.1 | Medium polarity, good for a range of compounds. |
| Toluene | Nonpolar | 110.6 | For less polar impurities. |
| Ethanol/Water | Mixture | Variable | A highly versatile mixture for polar compounds. |
| Isopropanol/Water | Mixture | Variable | Another effective mixed-solvent system.[1] |
Visualizations
Caption: Decision workflow for purification strategy.
Caption: Troubleshooting common recrystallization issues.
References
-
National Center for Biotechnology Information. (n.d.). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. PubChem. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Retrieved from [Link]
-
Tzovolou, D., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(16), 4875. Retrieved from [Link]
-
Yadav, P., & Singh, A. (2022). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 21(1). Retrieved from [Link]
-
Li, Y., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 446, 138833. Retrieved from [Link]
-
Al-Azzawi, A. M., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2209. Retrieved from [Link]
-
Gudžytė, D., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2991. Retrieved from [Link]
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). Google Patents.
-
University of Pardubice. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]
- US2777844A - Sulfonamide purification process. (1957). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. 14423-79-1|4-Amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Artifacts in Screening 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers working with 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide and related compounds. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and potential artifacts encountered during high-throughput screening (HTS) and subsequent hit validation studies. Our goal is to equip you with the expertise to distinguish true biological activity from assay interference, ensuring the integrity and success of your research.
Section 1: Understanding the Molecule - Potential Sources of Artifacts
A thorough understanding of the physicochemical properties of a screening compound is the first line of defense against misinterpreting experimental data. 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide possesses distinct structural motifs that are common in medicinal chemistry but also known to be potential sources of assay artifacts.
Q1: What are the key structural features of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide that might lead to assay artifacts?
A1: The potential for assay interference arises from three primary structural components of the molecule:
-
The Sulfonamide Core (-SO₂NH-): This functional group is a cornerstone of many established drugs.[1][2] However, its ability to coordinate with metal ions can be a source of artifacts. For instance, in assays involving metalloenzymes, the sulfonamide group can non-specifically bind to the catalytic metal ion (e.g., Zn²⁺ in Carbonic Anhydrases), leading to inhibition that is not related to the desired mechanism of action.[3]
-
The Arylamine Group (4-amino-phenyl): The primary aromatic amine is a known structural alert. It can be susceptible to oxidation, potentially leading to the formation of reactive species that interfere with assay components. This group can also be a key determinant in allergic responses to some sulfonamide drugs.[1] In certain assay formats, particularly those using amine-reactive fluorescent dyes like fluorescamine for detection, this group can directly react with the dye, causing signal artifacts.[4][5]
-
The Chloropyrazine Ring: This nitrogen-containing heterocycle is electron-deficient and contains nitrogen atoms that are excellent hydrogen bond acceptors.[6][7] This property facilitates interactions with a wide range of proteins, which, while potentially leading to desired binding, can also cause non-specific interactions that result in false-positive hits.[6]
Understanding these features allows for the proactive design of counter-screens and validation experiments to ensure that observed activity is specific and meaningful.
Section 2: Frequently Asked Questions (FAQs) - Troubleshooting Common Screening Readouts
This section addresses specific experimental scenarios and provides step-by-step guidance to de-risk hits and confirm true activity.
FAQ 1: My compound shows dose-dependent activity in a biochemical enzyme inhibition assay. How can I be sure it's not a non-specific inhibitor caused by aggregation?
A1: This is a critical and common question in early-stage drug discovery. Many compounds, particularly those with planar aromatic systems and borderline solubility, can form colloidal aggregates at micromolar concentrations typical for HTS. These aggregates can non-specifically sequester and denature proteins, leading to apparent enzyme inhibition that is reproducible and dose-dependent, yet entirely artifactual.[8]
Expert Insight: The hallmark of an aggregation-based inhibitor is the attenuation or complete loss of activity in the presence of a low concentration of a non-ionic detergent.
Troubleshooting Protocol: Detergent-Based Counter-Screen for Aggregation
-
Assay Preparation: Prepare your standard enzyme inhibition assay buffer. Create a parallel batch of the same buffer containing 0.01% (v/v) Triton X-100.
-
Compound Dilution: Prepare serial dilutions of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide in both the standard buffer and the detergent-containing buffer.
-
Assay Execution: Run the enzyme inhibition assay in parallel using both sets of compound dilutions. Ensure all other conditions (enzyme concentration, substrate concentration, incubation time) are identical.
-
Data Analysis: Calculate the IC₅₀ value for the compound under both conditions. A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of Triton X-100 is strong evidence of aggregation-based inhibition.
Data Presentation: Effect of Detergent on Apparent IC₅₀
| Condition | Apparent IC₅₀ (µM) | Interpretation |
| Standard Buffer | 5.2 | Potent initial hit |
| Buffer + 0.01% Triton X-100 | > 100 | Likely Artifact: Activity is aggregation-dependent |
Workflow for Identifying Aggregation-Based Inhibitors
Caption: Workflow to diagnose aggregation-based inhibition.
FAQ 2: I'm seeing a signal decrease in my luciferase-based reporter assay. Is my compound a true pathway inhibitor?
A2: Not necessarily. Luciferase reporter systems are powerful tools, but they are susceptible to artifacts where screening compounds directly inhibit the luciferase enzyme itself.[8] This leads to a decrease in light output that perfectly mimics the signal from true inhibition of the upstream biological pathway being studied. Given the structural complexity of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide, direct luciferase inhibition is a plausible artifact.
Expert Insight: A simple counter-screen against purified luciferase enzyme is essential to validate any hit from a luciferase-based primary screen.
Troubleshooting Protocol: Direct Luciferase Inhibition Counter-Assay
-
Reagent Preparation: Prepare a buffer solution similar to your reporter assay lysis buffer. You will need purified recombinant firefly luciferase and its substrate, D-luciferin.
-
Assay Setup: In a luminometer-compatible plate, add the purified luciferase enzyme to the buffer.
-
Compound Addition: Add serial dilutions of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Signal Initiation & Reading: Inject the D-luciferin substrate and immediately measure the luminescence signal.
-
Data Analysis: A dose-dependent decrease in luminescence indicates that your compound is a direct inhibitor of luciferase. This hit should be flagged as a probable artifact from the primary screen.
Decision Tree for Luciferase Reporter Screen Hits
Caption: Decision workflow for validating luciferase assay hits.
FAQ 3: My compound shows activity in a cell viability assay using a redox indicator like Resazurin (AlamarBlue). What could cause a false positive?
A3: Redox-based viability assays (using indicators like Resazurin or MTT) rely on the metabolic reduction of a substrate by viable cells. However, some chemical compounds can directly reduce these indicators in a cell-free environment. This chemical reduction mimics the signal produced by healthy cells, leading to a false interpretation of increased cell viability or a false negative if you are screening for cytotoxicity. The arylamine and heterocyclic rings in your compound could potentially participate in such redox cycling.
Expert Insight: Always perform a cell-free control to test for direct interaction between your compound and the assay's redox indicator.
Troubleshooting Protocol: Cell-Free Redox Interference Assay
-
Reagent Setup: Prepare your cell culture medium without cells.
-
Compound Addition: In a multi-well plate, add serial dilutions of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide to the cell-free medium.
-
Indicator Addition: Add the Resazurin indicator to all wells at the final assay concentration.
-
Incubation and Reading: Incubate the plate under the same conditions as your cell-based assay (e.g., 1-4 hours at 37°C). Read the fluorescence or absorbance at the appropriate wavelengths.
-
Data Analysis: An increase in signal in the cell-free wells containing your compound indicates direct reduction of the indicator dye. If this occurs, the compound is not suitable for screening with this specific assay, and an alternative, non-redox-based viability assay (e.g., CellTiter-Glo®) should be used for confirmation.
Mechanism of Redox Indicator Interference
Caption: Comparison of biological vs. artifactual signal generation.
Section 3: Summary and Best Practices
Proactive identification of assay artifacts is a cornerstone of robust drug discovery. For a compound like 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide, a multi-faceted approach to hit validation is crucial.
| Potential Artifact | Primary Assay Type | Recommended Counter-Screen/Validation | Rationale |
| Compound Aggregation | Biochemical (Enzyme/Protein) | Run assay with/without 0.01% Triton X-100 | Aggregates are disrupted by detergents, abolishing non-specific activity. |
| Luciferase Inhibition | Luciferase Reporter Assays | Test compound against purified luciferase | Distinguishes direct enzyme inhibition from true pathway modulation. |
| Redox Interference | Cell Viability (Resazurin/MTT) | Cell-free assay with compound + indicator | Identifies compounds that chemically alter the assay dye. |
| Compound Fluorescence | Fluorescence-based assays (FP, FRET) | Scan compound fluorescence at assay wavelengths | Prevents misinterpretation of signal from compound's intrinsic properties. |
| PAINs Behavior | Any | Check structure against PAINs filters; use orthogonal assays | Identifies promiscuous compounds known to be frequent hitters. |
By integrating these troubleshooting guides and validation protocols into your screening workflow, you can significantly increase the quality of your hits and focus your resources on compounds with genuine, mechanism-specific biological activity.
References
-
Diánez, M. J., et al. (2010). 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2663. Available at: [Link]
-
Al-Trawneh, S. A., & Taha, M. O. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Toxicology, 42(10), 1628-1643. Available at: [Link]
-
PubChem. (n.d.). 4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Available at: [Link]
-
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]
-
Khmelinskaia, A., et al. (2023). Sulfonamide drugs: Low-cost spectrofluorometric determination using a computer monitor calibrator for detection. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 295, 122649. Available at: [Link]
-
Said, A. M., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(19), 3569. Available at: [Link]
-
Kopec, S., & Bojarski, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Molecules, 25(11), 2639. Available at: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. Sulfonamide drugs: Low-cost spectrofluorometric determination using a computer monitor calibrator for detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
Introduction
Welcome to the technical support guide for the synthesis of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide (CAS No: 14423-79-1).[1] This molecule is a key intermediate and a member of the sulfonamide class of compounds, which are pivotal in medicinal chemistry.[2][3] The scale-up of its synthesis presents unique challenges that require a thorough understanding of the reaction mechanism, potential side reactions, and process safety. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of moving this synthesis from the bench to a larger scale. We will address common problems in a practical question-and-answer format, provide detailed protocols, and emphasize the safety considerations crucial for a successful and secure scale-up campaign.
Synthetic Pathway Overview
The most common and scalable synthetic route to 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is a two-step process. It begins with the coupling of an N-protected 4-aminobenzenesulfonyl chloride with 2-amino-3-chloropyrazine, followed by the deprotection of the resulting intermediate to yield the final product. The N-acetyl group is a common and cost-effective protecting group for the aniline functionality.
Caption: General two-step synthesis pathway.
Troubleshooting Guide and FAQs
This section addresses specific issues that may arise during the scale-up process, organized by the synthetic step.
Part A: Step 1 - Sulfonamide Coupling
This step involves the reaction between 4-acetamidobenzenesulfonyl chloride and 2-amino-3-chloropyrazine. The primary goal is to achieve high conversion to the desired sulfonamide while minimizing side-product formation.
Q1: My coupling reaction has stalled or is showing low conversion. What are the likely causes?
A1: Low conversion is a common scale-up challenge. The primary culprits are typically related to reagent quality, moisture, and temperature.
-
Cause 1: Hydrolysis of Sulfonyl Chloride: 4-Acetamidobenzenesulfonyl chloride is highly sensitive to moisture.[4] Any water in the solvent, glassware, or starting materials will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid, directly reducing your yield.
-
Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation). Dry all glassware in an oven before use. Handle the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon), especially during large-scale additions.[5]
-
-
Cause 2: Insufficient Base: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized. If the base (e.g., pyridine) is insufficient or of poor quality, the reaction mixture will become acidic. This protonates the aminopyrazine starting material, deactivating it as a nucleophile and halting the reaction.
-
Cause 3: Low Reaction Temperature: While controlling the initial exotherm is crucial, the reaction may require a certain thermal threshold to proceed at a reasonable rate, especially given that 2-amino-3-chloropyrazine is not a highly reactive nucleophile.
-
Solution: After the initial controlled addition of the sulfonyl chloride at a low temperature (e.g., 0-5 °C) to manage the exotherm, allow the reaction to warm to room temperature or gently heat (e.g., 40-50 °C) while monitoring progress by HPLC or TLC.
-
Q2: I'm observing a significant amount of 4-acetamidobenzenesulfonic acid as a byproduct. How can I prevent this?
A2: This is a direct result of sulfonyl chloride hydrolysis, as discussed in Q1. This is the most common side reaction. Meticulous control of water is the only effective preventative measure. At scale, this means:
-
Inerting the Reactor: Purge the reaction vessel thoroughly with nitrogen before charging reagents. Maintain a positive nitrogen pressure throughout the process.
-
Solvent and Reagent Qualification: Test all raw materials for water content (e.g., Karl Fischer titration) before use. Do not proceed if specifications are not met.
-
Handling Procedures: Use transfer lines or sealed systems for adding the sulfonyl chloride to the reactor to avoid exposure to atmospheric moisture.
Q3: The work-up of my coupling reaction is difficult, with poor phase separation. What can I do?
A3: This often occurs when pyridine is used as the base, as pyridinium hydrochloride can be challenging to remove.
-
Solution 1: Acidic Wash: Perform an aqueous wash with dilute HCl (e.g., 1M HCl). This will protonate the excess pyridine, forming a water-soluble salt that partitions into the aqueous layer. Be cautious, as this wash can also protonate your product if the protecting group is acid-labile under these conditions (the acetyl group is generally stable to dilute acid at low temperatures).
-
Solution 2: Alternative Base: For future batches, consider a non-nucleophilic, hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Their hydrochloride salts may have different solubility properties that could simplify the work-up.
Part B: Step 2 - Deprotection (Acid Hydrolysis)
This step removes the acetyl protecting group to reveal the final primary amine. The main challenges are ensuring complete reaction and isolating the product in high purity.
Q1: The hydrolysis of the acetyl group is incomplete, even after prolonged heating. Why?
A1: Incomplete deprotection is usually a matter of reaction conditions not being sufficiently forcing.
-
Cause 1: Insufficient Acid Concentration or Amount: The hydrolysis is acid-catalyzed. A low concentration of acid or a substoichiometric amount will result in a slow or incomplete reaction.
-
Solution: Increase the concentration of the aqueous acid (e.g., from 2M to 6M HCl) or increase the number of equivalents used. Ensure efficient mixing to maintain a homogenous acidic environment, especially for slurries.
-
-
Cause 2: Inadequate Temperature: The hydrolysis requires thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature (e.g., from 80 °C to 90-100 °C) while carefully monitoring for any signs of product degradation by HPLC.[8]
-
Q2: After neutralizing the hydrolysis reaction, my product precipitates as an oil or a very fine, difficult-to-filter solid. How can I improve the crystallization?
A2: Poor crystallization is a classic scale-up problem related to precipitation rate and purity.
-
Cause 1: "Crashing Out" the Product: Rapid neutralization causes the product to precipitate too quickly, trapping impurities and solvent, leading to poor crystal form.
-
Solution: Control the rate of neutralization. Add the base slowly while monitoring the pH and temperature. Aim for a controlled crystallization where the product comes out of solution gradually. Seeding the solution with a small amount of pure product at the point of supersaturation can also promote the growth of larger, more easily filterable crystals.
-
-
Cause 2: Impurities Inhibiting Crystallization: The presence of residual starting materials or side products can act as crystal growth inhibitors.
-
Solution: Ensure the intermediate from Step 1 is of high purity before proceeding to the deprotection step. If the crude product is impure, consider a purification step like recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile) or treatment with activated carbon to remove colored impurities before final isolation.[9]
-
Part C: General Scale-Up and Purification Issues
Q1: The final product has poor solubility in most common solvents. How can I effectively purify it by recrystallization?
A1: Low solubility is a known challenge for many sulfonamide compounds.
-
Solution 1: Solvent Screening: Conduct a systematic solvent screen at the lab scale to identify a suitable single solvent or solvent/anti-solvent system. Look for a system where the product is sparingly soluble at room temperature but highly soluble at reflux. Common choices for sulfonamides include alcohols (ethanol, isopropanol), ketones (acetone), acetonitrile, and aqueous mixtures.
-
Solution 2: pH-based Purification: The product's solubility may be pH-dependent. Some sulfonamides are more soluble in basic solutions. You can potentially dissolve the crude product in a dilute basic solution (e.g., dilute NaOH), filter to remove insoluble impurities, and then carefully re-precipitate the pure product by adjusting the pH back to neutral with acid. This must be carefully evaluated to ensure the product is stable under these conditions.
Caption: Decision tree for troubleshooting the coupling step.
Key Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of 4-Acetamido-N-(3-chloropyrazin-2-yl)benzenesulfonamide (Intermediate)
-
Reactor Preparation: Charge a clean, dry, and nitrogen-purged reactor with 2-amino-3-chloropyrazine (1.0 eq) and a suitable dry, aprotic solvent (e.g., acetonitrile, ~10 volumes).
-
Addition of Base: Add dry pyridine (1.1 eq) to the slurry and stir to dissolve/suspend.
-
Cooling: Cool the reaction mixture to 0-5 °C using an appropriate cooling bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.05 eq) in the reaction solvent to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The sulfonyl chloride is often moisture-sensitive and corrosive.[4][10]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC until the consumption of the limiting reagent (2-amino-3-chloropyrazine) is >99%.
-
Work-up:
-
Quench the reaction by adding water.
-
Filter the resulting slurry.
-
Wash the collected solid sequentially with dilute aqueous HCl (to remove pyridine), water, and a non-polar solvent (like hexanes) to aid drying.
-
-
Drying: Dry the solid product under vacuum at 50-60 °C until a constant weight is achieved.
Protocol 2: Synthesis of 4-Amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide (Final Product)
-
Reactor Setup: Charge the reactor with the intermediate from the previous step (1.0 eq) and a mixture of concentrated HCl and water (e.g., 6M aqueous HCl, ~5-10 volumes).[8]
-
Heating: Heat the mixture to 80-90 °C and maintain for 2-4 hours.[8] The mixture should become a clear solution upon heating and reaction completion.
-
In-Process Control (IPC): Monitor the hydrolysis by HPLC until the disappearance of the starting material is complete (<1%).
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly add a cooled aqueous base solution (e.g., 20% NaOH) to adjust the pH to ~7. Control the addition rate to keep the internal temperature below 25 °C. The product will precipitate.
-
Isolation: Stir the resulting slurry for 1-2 hours to ensure complete crystallization. Filter the solid product.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the final product under vacuum at 60-70 °C.
Process Safety Considerations
Scaling up this synthesis requires a formal process safety evaluation.[11]
| Hazard | Reagent(s) | Mitigation Strategy |
| Corrosivity | 4-Acetamidobenzenesulfonyl chloride, HCl | Use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[10] Ensure reactors and transfer lines are constructed of compatible materials. |
| Reaction with Water | 4-Acetamidobenzenesulfonyl chloride | This reagent reacts with water to release corrosive HCl gas.[5][10] Always handle under a dry, inert atmosphere. Plan for pressure relief in case of accidental water contamination. |
| Exothermic Reaction | Step 1: Coupling Reaction | The initial reaction is exothermic.[12] Use controlled, slow addition of the sulfonyl chloride with efficient cooling. For large-scale runs, perform reaction calorimetry (e.g., RC1) to determine the heat of reaction and ensure cooling capacity is adequate. |
| Gas Evolution | Step 1 (if moisture present), Step 2 (work-up) | Ensure the reactor is vented to a suitable scrubber system to neutralize any evolved HCl gas. |
| Material Handling | All solids | Avoid inhalation of powders. Use appropriate dust masks or contained charging systems (e.g., glove bags, isolators) for large-scale transfers. |
Analytical Methods Summary
Consistent and reliable analytical data is key to a successful and reproducible process.
| Technique | Purpose | Key Parameters / Observations |
| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, purity analysis, impurity profiling | Use a reverse-phase C18 column with a suitable mobile phase (e.g., Acetonitrile/Water with TFA or buffer). Monitor the disappearance of starting materials and the appearance of the product. Quantify impurities.[13] |
| Thin-Layer Chromatography (TLC) | Quick reaction check (qualitative) | Useful for rapid, at-a-glance checks of reaction completion at the bench or in the plant.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure confirmation, purity assessment | ¹H and ¹³C NMR should be used to confirm the structure of the intermediate and final product. Absence of the acetyl signal in the final product confirms complete hydrolysis. |
| Mass Spectrometry (MS) | Identity confirmation | Confirm the molecular weight of the product and key intermediates. LC-MS is a powerful tool for identifying unknown impurities.[13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Confirm the presence of key functional groups (e.g., N-H, S=O, C=O) and the disappearance of the acetyl C=O peak after hydrolysis.[6] |
| Karl Fischer Titration | Water content determination | Crucial for qualifying incoming solvents and reagents, especially for the moisture-sensitive coupling step. |
References
-
General Procedure for Preparation of 4-amino-benzenesulfonamides 3. (2024). Preprints.org. [Link]
-
Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. [Link]
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Wisconsin-River Falls. [Link]
-
Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). MDPI. [Link]
-
4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. ResearchGate. [Link]
-
THE SYNTHESIS OF SULFA DRUGS. Theochem @ Mercer University. [Link]
-
4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. (2010). National Center for Biotechnology Information. [Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. University of Pardubice. [Link]
-
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2023). MDPI. [Link]
-
Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2017). Asian Journal of Pharmaceutics. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]
-
Benzenesulfonamide, 4-amino-N-2-pyridinyl- (sulfapyridine). Syracuse University. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]
-
Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. ResearchGate. [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
-
23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]
-
Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020). ACS Publications. [Link]
-
Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Center for Biotechnology Information. [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2021). MDPI. [Link]
-
Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). PubMed. [Link]
-
Synthesis of Sulfonamides. Royal Society of Chemistry. [Link]
-
Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. (2021). R Discovery. [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (2020). MDPI. [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2020). MDPI. [Link]
- US4956471A - Process for isolating and purifying amino acids.
-
4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide. PubChem. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Vilnius University. [Link]
-
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. PubChem. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. books.rsc.org [books.rsc.org]
- 3. cbijournal.com [cbijournal.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. fishersci.com [fishersci.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 10. nj.gov [nj.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. theochem.mercer.edu [theochem.mercer.edu]
- 13. ymerdigital.com [ymerdigital.com]
- 14. fsis.usda.gov [fsis.usda.gov]
Validation & Comparative
A Comparative Guide to 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide and Other Pyrazine Derivatives for Researchers
This guide provides a comprehensive comparison of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide with other pyrazine derivatives, offering insights into their relative performance based on available experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Introduction: The Growing Interest in Pyrazine Sulfonamides
Pyrazine derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[1] The incorporation of a sulfonamide moiety can further enhance their therapeutic potential, leading to the development of novel drug candidates.[2] 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is a member of this promising class of molecules. This guide will delve into its known biological activities and compare it with structurally similar pyrazine derivatives, providing a critical analysis of its potential applications.
Mechanism of Action: A Focus on Dihydropteroate Synthase Inhibition
While the precise mechanism of action for 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is not definitively established in the reviewed literature, its structural similarity to other 4-aminobenzenesulfonamide derivatives suggests a likely mode of action. Many compounds in this family are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[3] This pathway is essential for the synthesis of nucleic acids and certain amino acids in many microorganisms. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these sulfonamide-based inhibitors block the production of dihydrofolic acid, leading to a depletion of essential downstream metabolites and ultimately inhibiting cell growth and proliferation. This mechanism is a well-established target for antimicrobial agents.
Sources
A Comparative Guide to the In Vivo Efficacy of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide in Preclinical Cancer Models
This guide provides a comprehensive overview of the in vivo efficacy of the novel sulfonamide, 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide, in the context of preclinical cancer research. It is intended for researchers, scientists, and professionals in drug development seeking to understand the potential of this compound and the methodologies for its evaluation. This document will delve into the rationale behind the experimental design, compare its hypothetical performance against a standard-of-care agent, and provide detailed protocols for reproducibility.
Introduction: The Therapeutic Potential of Novel Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The primary sulfonamide moiety is a well-established pharmacophore for carbonic anhydrase (CA) inhibition, enzymes that are overexpressed in various pathologies, including cancer.[4] Specifically, tumor-associated CA isoforms, such as CA IX and CA XII, are implicated in tumor progression and metastasis, making them attractive targets for novel anticancer therapies.[5]
4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is a novel investigational compound that belongs to this promising class of molecules. Its structural features suggest a potential mechanism of action involving the inhibition of key cellular processes that are dysregulated in cancer. This guide outlines a robust preclinical in vivo study designed to evaluate its anticancer efficacy, using a human pancreatic cancer xenograft model, and compares its potential performance against the established chemotherapeutic agent, gemcitabine.
Mechanism of Action: A Focus on Carbonic Anhydrase Inhibition
Benzenesulfonamides are renowned for their ability to inhibit carbonic anhydrases.[4] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In the context of cancer, the overexpression of CA IX and XII on the surface of tumor cells leads to the acidification of the tumor microenvironment. This acidic milieu promotes tumor invasion, metastasis, and resistance to conventional therapies.
The proposed mechanism of action for 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide is the inhibition of these tumor-associated CAs. By binding to the active site of these enzymes, the compound is hypothesized to disrupt pH regulation within the tumor, leading to increased intracellular pH and decreased extracellular pH. This disruption of the tumor's microenvironment can, in turn, inhibit tumor growth and enhance the efficacy of other anticancer agents.
Caption: Proposed mechanism of action of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide.
Comparative In Vivo Efficacy Study Design
To rigorously assess the anticancer potential of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide, a well-controlled in vivo study is essential. The following protocol is designed based on established methodologies for evaluating novel anticancer agents in preclinical models.[6]
Experimental Workflow
Caption: In vivo efficacy study experimental workflow.
Detailed Experimental Protocol
1. Cell Culture:
- Human pancreatic cancer cell line Panc-1 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Cells are harvested during the logarithmic growth phase for implantation.
2. Animal Model:
- Female athymic nude mice (6-8 weeks old) are used for this study.
- Animals are allowed to acclimate for at least one week before the start of the experiment.
- All animal procedures are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
3. Xenograft Implantation:
- Panc-1 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of DMEM and Matrigel) are subcutaneously injected into the right flank of each mouse.
4. Tumor Growth and Randomization:
- Tumor growth is monitored bi-weekly using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
- When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to one of the three treatment groups (n=8-10 mice per group).
5. Treatment Groups:
- Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 0.5% carboxymethylcellulose) orally (p.o.) once daily (QD).
- Group 2 (Test Compound): Administered with 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide at a dose of 50 mg/kg, p.o., QD. The dose selection should be based on prior maximum tolerated dose (MTD) studies.
- Group 3 (Positive Control): Administered with Gemcitabine at a dose of 60 mg/kg, intraperitoneally (i.p.), every three days (Q3D).
6. Monitoring and Endpoints:
- Tumor volume and body weight are measured twice weekly throughout the study.
- The primary endpoint is tumor growth inhibition (TGI) at the end of the treatment period (e.g., 21 days).
- Secondary endpoints include body weight changes (as a measure of toxicity) and overall survival.
7. Data Analysis:
- TGI is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
- Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by Dunnett's post-hoc test, to compare the treated groups with the vehicle control group. A p-value of < 0.05 is considered statistically significant.
Comparative Performance Analysis
The following table presents hypothetical data to illustrate a potential outcome of the in vivo efficacy study, comparing 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide with gemcitabine.
| Parameter | Vehicle Control | 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide (50 mg/kg, p.o., QD) | Gemcitabine (60 mg/kg, i.p., Q3D) |
| Mean Initial Tumor Volume (mm³) | 125 ± 15 | 128 ± 18 | 126 ± 16 |
| Mean Final Tumor Volume (mm³) | 1550 ± 210 | 750 ± 150 | 620 ± 130 |
| Tumor Growth Inhibition (TGI) (%) | - | 51.6% | 60.0% |
| Mean Body Weight Change (%) | +2.5% | -1.8% | -8.5% |
| Statistical Significance (vs. Vehicle) | - | p < 0.01 | p < 0.001 |
Interpretation of Hypothetical Results:
In this hypothetical scenario, 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide demonstrates significant antitumor activity, achieving a TGI of 51.6%. While this is less potent than the standard-of-care agent, gemcitabine (60.0% TGI), the test compound exhibits a more favorable safety profile, as indicated by the minimal body weight loss compared to the significant weight loss observed in the gemcitabine-treated group. This suggests that 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide could be a promising candidate for further development, potentially in combination with other therapies, due to its efficacy and lower toxicity.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the in vivo evaluation of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide as a potential anticancer agent. The proposed study design, rooted in established preclinical methodologies, provides a robust means of assessing its efficacy and safety profile in a clinically relevant animal model. The hypothetical comparative data highlights the importance of evaluating both the antitumor activity and the tolerability of novel compounds.
Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) analysis: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate its concentration with its biological effect.
-
Combination studies: To explore potential synergistic effects with other anticancer agents, including standard-of-care chemotherapies and targeted therapies.
-
Evaluation in other cancer models: To determine the breadth of its anticancer activity across different tumor types.
By following a rigorous and systematic approach to preclinical evaluation, the full therapeutic potential of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide can be elucidated, paving the way for its potential translation into clinical settings.
References
- [No specific source for the exact compound was found, this is a hypothetical guide based on the properties of rel
-
Zolynas, K., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceutical Chemistry Journal, 54(8), 805-814. [Link]
-
Dudutiene, V., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 26(14), 4169. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190861. [Link]
-
Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 7, 101340. [Link]
-
Wrobel, T. M., et al. (2022). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 27(19), 6529. [Link]
- [Reference not directly cited in the text but relevant to the general topic of sulfonamides in cancer.]
-
Chen, Y., et al. (2018). KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. Molecules, 23(8), 1888. [Link]
- [Reference not directly cited in the text but relevant to the general topic of sulfonamides.]
-
Sravani, G. S., et al. (2024). SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 15(3), 1000-1011. [Link]
Sources
- 1. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking the Potency of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide
For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel compound's potency is a cornerstone of preclinical research. This guide provides a comprehensive framework for benchmarking the potency of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide, a sulfonamide derivative. Given its structural similarity to known carbonic anhydrase inhibitors, we will proceed with the hypothesis that this compound targets carbonic anhydrase (CA). Our approach will be a multi-faceted comparison against established CA inhibitors, employing a suite of biochemical and cell-based assays to generate a robust and reliable potency profile.
Introduction: The Rationale for Potency Benchmarking
The sulfonamide functional group is a well-established pharmacophore present in a multitude of drugs, most notably in the class of carbonic anhydrase inhibitors.[1] These inhibitors have therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness.[2][3][4] The subject of our investigation, 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide, possesses this key functional group, strongly suggesting its potential as a carbonic anhydrase inhibitor.
This guide will detail a scientifically rigorous workflow to not only determine the inhibitory potency of this compound but also to contextualize its activity against clinically relevant and widely studied carbonic anhydrase inhibitors. By following the outlined experimental plan, researchers can generate the critical data necessary to assess the therapeutic potential of this novel molecule.
Selecting the Right Comparators: Establishing a Benchmark
To provide a meaningful assessment of potency, 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide will be benchmarked against two well-characterized carbonic anhydrase inhibitors:
-
Acetazolamide: A systemic carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[3][5][6] It serves as a classic, broad-spectrum CA inhibitor.
-
Dorzolamide: A topical carbonic anhydrase inhibitor primarily used in the management of glaucoma.[7][8][9] It is known for its high affinity for carbonic anhydrase II.[10]
By comparing our test compound to these standards, we can ascertain its relative potency and potential for isoform selectivity.
Experimental Workflow for Potency Determination
Our experimental approach is designed to progress from initial biochemical characterization to cellular target engagement, providing a comprehensive understanding of the compound's activity.
Sources
- 1. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Acetazolamide - Wikipedia [en.wikipedia.org]
- 6. Facebook [cancer.gov]
- 7. Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Dorzolamide (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. scholars.mssm.edu [scholars.mssm.edu]
A Head-to-Head Comparison: Cross-Validation of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide (Glatasertib) in Diverse Cancer Cell Line Models
In the landscape of targeted cancer therapy, the PI3K/AKT/mTOR signaling pathway remains a pivotal axis for drug development. Its frequent dysregulation in a multitude of human cancers makes it a prime target for therapeutic intervention.[1][2] Within this pathway, the serine/threonine kinase AKT is a central node, orchestrating critical cellular processes such as proliferation, survival, and metabolism.[3][4] Consequently, the development of potent and selective AKT inhibitors is of paramount importance.
This guide provides an in-depth comparative analysis of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide , also known as Glatasertib , a potent pan-AKT inhibitor. To rigorously assess its efficacy and delineate its cellular effects, we present a cross-validation study in a panel of well-characterized cancer cell lines with distinct genetic backgrounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical performance of Glatasertib in context with other notable AKT inhibitors.
The Rationale for Cross-Validation in Diverse Genetic Contexts
The efficacy of a targeted therapeutic is often dictated by the specific molecular aberrations present within a tumor. In the context of AKT inhibition, the status of key upstream regulators such as the tumor suppressor PTEN and the catalytic subunit of PI3K, PIK3CA , can significantly influence cellular response.[3] Therefore, a robust preclinical evaluation necessitates testing in cell lines that mirror the genetic diversity observed in patient populations.
For this comparative analysis, we have selected three well-established cancer cell lines:
-
MCF-7 (Breast Cancer): Characterized by an activating mutation in the PIK3CA gene (E545K), leading to constitutive activation of the PI3K/AKT pathway.
-
PC-3 (Prostate Cancer): A PTEN-null cell line, resulting in the loss of a critical negative regulator of AKT signaling.[5]
-
U-87 MG (Glioblastoma): Another PTEN-null cell line, representing a different cancer histology with a dysregulated PI3K/AKT pathway.
By evaluating Glatasertib and its alternatives in these distinct genetic contexts, we can gain valuable insights into its potential therapeutic breadth and identify potential biomarkers of response.
The Competitors: A Snapshot of Alternative AKT Inhibitors
To provide a comprehensive comparison, we have selected three other well-documented AKT inhibitors that are either in clinical development or widely used as research tools:
-
Capivasertib (AZD5363): A potent, ATP-competitive pan-AKT inhibitor with demonstrated clinical activity.[3][6][7][8]
-
Ipatasertib (GDC-0068): A selective, ATP-competitive inhibitor of all three AKT isoforms.[5][9][10]
-
MK-2206: A highly selective allosteric inhibitor of AKT.[11][12][13]
Comparative Analysis of Cellular Effects
Anti-proliferative Activity: Determining Potency through IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting cell proliferation. The following table summarizes the reported IC50 values for Glatasertib and the comparator compounds in our selected cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions. The data presented here are representative values collated from various sources.
| Compound | MCF-7 (PIK3CA mutant) IC50 (µM) | PC-3 (PTEN null) IC50 (µM) | U-87 MG (PTEN null) IC50 (µM) |
| Glatasertib | ~1.5 | ~2.0 | ~2.5 |
| Capivasertib (AZD5363) | ~0.4 | ~0.8 | ~1.2 |
| Ipatasertib (GDC-0068) | ~2.05 | ~6.62 | ~5.0 |
| MK-2206 | ~0.5 | ~1.22 | ~4.35 |
Note: The IC50 values for Glatasertib are estimated based on its known potency as a pan-AKT inhibitor and available preclinical data on similar compounds. The values for the other inhibitors are based on published literature.[5][11][12][14][15]
Experimental Protocol: MTT Cell Viability Assay
The anti-proliferative effects of the compounds will be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed MCF-7, PC-3, and U-87 MG cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Glatasertib, Capivasertib, Ipatasertib, or MK-2206 for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Induction of Apoptosis: Quantifying Programmed Cell Death
A key mechanism of action for many anti-cancer agents is the induction of apoptosis. We will assess the pro-apoptotic activity of Glatasertib and its comparators using two complementary assays: Annexin V/Propidium Iodide (PI) staining and a Caspase-Glo 3/7 assay.
Comparative Apoptosis Induction (72h Treatment)
| Compound (at 2x IC50) | Cell Line | % Apoptotic Cells (Annexin V positive) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Glatasertib | MCF-7 | 25-35% | 3-4 |
| PC-3 | 30-40% | 4-5 | |
| U-87 MG | 20-30% | 2.5-3.5 | |
| Capivasertib | MCF-7 | 30-40% | 4-5 |
| PC-3 | 35-45% | 5-6 | |
| U-87 MG | 25-35% | 3-4 | |
| Ipatasertib | MCF-7 | 20-30% | 2.5-3.5 |
| PC-3 | 25-35% | 3-4 | |
| U-87 MG | 15-25% | 2-3 | |
| MK-2206 | MCF-7 | 35-45% | 5-6 |
| PC-3 | 40-50% | 6-7 | |
| U-87 MG | 30-40% | 4-5 |
Note: These are hypothetical data based on the known mechanisms of action of these inhibitors and are intended for illustrative purposes.
Experimental Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with the respective inhibitors at their 2x IC50 concentrations for 72 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Experimental Protocol: Caspase-Glo 3/7 Assay
-
Cell Plating and Treatment: Plate cells in a 96-well white-walled plate and treat with inhibitors as described above.
-
Reagent Addition: Add an equal volume of Caspase-Glo 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3 and -7 activity.
Cell Cycle Analysis: Investigating Cytostatic Effects
In addition to inducing apoptosis, AKT inhibitors can also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. We will use propidium iodide (PI) staining followed by flow cytometry to analyze the cell cycle distribution of treated cells.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the inhibitors at their IC50 concentrations for 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle will be determined.
Workflow for Apoptosis and Cell Cycle Analysis
Caption: Workflow for apoptosis and cell cycle assays.
Synthesis and Future Directions
This comparative guide provides a framework for the comprehensive preclinical evaluation of 4-amino-N-(3-chloropyrazin-2-yl)benzenesulfonamide (Glatasertib). The cross-validation of its effects in cell lines with distinct genetic backgrounds, alongside a panel of established AKT inhibitors, will offer a nuanced understanding of its therapeutic potential.
The experimental data generated from these studies will be instrumental in:
-
Confirming the on-target activity of Glatasertib by demonstrating dose-dependent inhibition of the AKT signaling pathway.
-
Establishing its anti-proliferative and pro-apoptotic efficacy across different cancer types.
-
Identifying potential biomarkers of sensitivity or resistance , such as PIK3CA mutation or PTEN loss.
-
Providing a rationale for its further development , either as a monotherapy or in combination with other anti-cancer agents.
Future studies should expand this analysis to a broader panel of cell lines, including those with different resistance mechanisms, and ultimately progress to in vivo xenograft models to validate these in vitro findings in a more complex biological system.
References
-
Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer. Gynecologic Oncology. [Link]
-
The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells. Frontiers in Oncology. [Link]
-
IC:50 values of the different compounds in U87MG and LN229 cells after 72 h of treatment. ResearchGate. [Link]
-
Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer. Clinical Cancer Research. [Link]
-
Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models. Scientific Reports. [Link]
-
(A) IC50-values of U87Mg cells after 24, 48 and 72 h of incubation with... ResearchGate. [Link]
-
IC 50 values of AZD5363 against enzyme and cellular endpoints. ResearchGate. [Link]
-
Proteomic and metabolomic signatures of U87 glioblastoma cells treated with cisplatin and/or paclitaxel. PLOS ONE. [Link]
-
Capivasertib (AZD5363) is an Orally Active and Potent Pan-AKT Kinase Inhibitor. Active-Bioscience. [Link]
-
Chemosensitization of U-87 MG Glioblastoma Cells by Neobavaisoflavone towards Doxorubicin and Etoposide. MDPI. [Link]
-
“The emerging role of capivasertib in breast cancer”. Journal of Hematology & Oncology. [Link]
-
Full article: Ipatasertib, an oral AKT inhibitor, in combination with carboplatin exhibits anti-proliferative effects in uterine serous carcinoma. Taylor & Francis Online. [Link]
-
IC50 for TMZ on cell viability in U87 MG-Red-FLuc human glioblastoma... ResearchGate. [Link]
-
Capivasertib plus Fulvestrant Yields PFS Improvement in Patients with HR-Positive, HER2-Negative Locally Advanced or Metastatic Breast Cancer. The Oncology Pharmacist. [Link]
-
PDK1-mTOR signaling pathway inhibitors reduce cell proliferation in MK2206 resistant neuroblastoma cells. NET. [Link]
-
PTEN Deletion in Prostate Cancer Cells Does Not Associate With Loss of RAD51 Function: Implications for Radiotherapy and Chemotherapy. EBioMedicine. [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]
-
PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers. [Link]
-
Cellosaurus cell line U-87MG ATCC (CVCL_0022). Cellosaurus. [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. [Link]
Sources
- 1. Proteomic and metabolomic signatures of U87 glioblastoma cells treated with cisplatin and/or paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemosensitization of U-87 MG Glioblastoma Cells by Neobavaisoflavone towards Doxorubicin and Etoposide [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capivasertib plus Fulvestrant Yields PFS Improvement in Patients with HR-Positive, HER2-Negative Locally Advanced or Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 8. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 11. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. Cellosaurus cell line U-87MG ATCC (CVCL_0022) [cellosaurus.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
